3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
Description
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Structure
3D Structure
Properties
CAS No. |
501902-21-2 |
|---|---|
Molecular Formula |
C9H6Cl2N2O |
Molecular Weight |
229.06 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,12H2 |
InChI Key |
SWTAMACZYTUWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=C2)N)Cl |
Origin of Product |
United States |
A Technical Guide to 3-(Dichlorophenyl)-1,2-oxazol-5-amine Isomers for Drug Discovery and Development
Disclaimer: This document is intended for research and development professionals. All procedures described should be performed by trained chemists in a properly equipped laboratory, adhering to all relevant safety protocols.
Executive Summary
The 3-(Dichlorophenyl)-1,2-oxazol-5-amine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, recognized for its role in the development of novel therapeutics. This guide provides a technical overview of this chemical class, with a specific focus on the 2,5-dichloro isomer. However, a notable scarcity of published data for this specific substitution pattern exists. Furthermore, the commonly cited CAS Registry Number® 1020997-14-1 is assigned to the 3-(3,5 -Dichlorophenyl)-1,2-oxazol-5-amine isomer, not the 2,5-dichloro variant[1].
This whitepaper will address this ambiguity by presenting a comprehensive analysis based on available information for structurally related analogs. We will explore generalized synthetic strategies, predictable analytical characteristics, and the potential pharmacological landscape for this class of compounds, providing researchers with a foundational framework to initiate and advance their own discovery programs.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged five-membered heterocyclic structure that is a cornerstone in modern drug design. Its unique electronic properties, metabolic stability, and capacity to act as a versatile pharmacophore have led to its incorporation into a wide array of biologically active molecules. The 5-amino-3-aryl-isoxazole core, in particular, serves as a crucial building block, offering a reactive primary amine for further chemical elaboration and diversification[2].
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3][4]. The introduction of a dichlorophenyl group at the 3-position can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making these isomers compelling candidates for drug discovery campaigns.
Chemical Identity and Physicochemical Properties
| Property | 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine (Target) | 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-amine[1] | 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine[5] |
| CAS Registry Number® | Not Assigned | 1020997-14-1 | 501902-20-1 |
| Molecular Formula | C₉H₆Cl₂N₂O | C₉H₆Cl₂N₂O | C₉H₆Cl₂N₂O |
| Molecular Weight | 229.06 g/mol | 229.06 g/mol | 229.06 g/mol |
| Predicted LogP | Data not available | 2.9 (Approx.) | 2.52 (Experimental)[5] |
| Predicted TPSA | Data not available | 52.05 Ų | Data not available |
| Melting Point | Data not available | Data not available | 162 °C (Experimental)[5] |
Note: LogP (octanol-water partition coefficient) and TPSA (Topological Polar Surface Area) are critical predictors of a molecule's pharmacokinetic properties, including absorption and membrane permeability.
General Synthesis Strategy
While a specific, validated protocol for the 2,5-dichloro isomer is not published, a robust and logical synthetic route can be proposed based on established isoxazole chemistry. The most common approach involves the cyclization of a β-ketonitrile intermediate with hydroxylamine[6].
Caption: General workflow for synthesizing 3-(Aryl)-1,2-oxazol-5-amines.
Protocol: Hypothetical Synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
This protocol is a representative, non-validated procedure based on the synthesis of analogous compounds[6]. Optimization of reagents, solvents, and reaction times will be necessary.
Step 1: Synthesis of 3-(2,5-Dichlorophenyl)-3-oxopropanenitrile
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add sodium ethoxide (1.2 eq) to anhydrous ethanol.
-
Addition: To this stirring suspension, add a mixture of 2,5-dichlorobenzonitrile (1.0 eq) and ethyl acetate (1.5 eq) dropwise over 30 minutes.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Workup: Cool the reaction to room temperature and quench by pouring it over crushed ice. Acidify the aqueous mixture to a pH of ~4-5 with dilute HCl. The resulting precipitate is the crude β-ketonitrile.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if necessary.
Step 2: Cyclization to 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
-
Setup: In a round-bottom flask, dissolve the crude 3-(2,5-dichlorophenyl)-3-oxopropanenitrile (1.0 eq) from the previous step in ethanol.
-
Reagents: Add hydroxylamine hydrochloride (1.5 eq) followed by a base such as sodium acetate (2.5 eq). The use of a base is critical to liberate free hydroxylamine and to control the regioselectivity of the cyclization, favoring the desired 5-amino isomer.
-
Reaction: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Workup: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry. The final product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical and Spectroscopic Profile (Predicted)
Characterization of the final compound is essential to confirm its identity and purity. Based on the proposed structure and data from related compounds, the following spectral characteristics are expected:
-
¹H NMR (in DMSO-d₆): The spectrum would likely show a singlet for the C4-H on the isoxazole ring (around 6.0-6.5 ppm), a broad singlet for the -NH₂ protons (which may be exchangeable with D₂O), and complex multiplets in the aromatic region (7.5-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring.
-
¹³C NMR (in DMSO-d₆): Expected signals would include those for the aromatic carbons (120-140 ppm, with C-Cl carbons being distinct), and three signals for the isoxazole ring carbons: C5 (amine-bearing, ~170 ppm), C3 (aryl-substituted, ~160 ppm), and C4 (~90-100 ppm).
-
IR (KBr Pellet): Key vibrational bands would include N-H stretching for the primary amine (two bands in the 3200-3400 cm⁻¹ region), C=N stretching of the isoxazole ring (~1640 cm⁻¹), and C-Cl stretching in the fingerprint region.
-
Mass Spectrometry (ESI-MS): The high-resolution mass spectrum should show a prominent [M+H]⁺ ion. A key diagnostic feature would be the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).
Potential Biological and Pharmacological Applications
While no biological data exists for the 3-(2,5-dichlorophenyl) isomer, the broader class of dichlorophenyl-substituted oxazoles and isoxazoles has been explored for several therapeutic applications. This provides a logical starting point for screening and development efforts.
Caption: Potential research avenues for the dichlorophenyl-isoxazole scaffold.
-
Oncology - Kinase Inhibitors: The 5-aminoisoxazole moiety is a well-established scaffold for developing kinase inhibitors[2]. The primary amine provides a convenient attachment point for building out molecules that can interact with the hinge region of the ATP-binding pocket of kinases like p38 MAPK. The dichlorophenyl group can be directed into hydrophobic pockets to enhance potency and selectivity.
-
Antimicrobial Agents: Numerous heterocyclic compounds, including those with pyrazoline and thiazole motifs featuring dichlorophenyl groups, have shown promising antimicrobial and antifungal activity[7]. The mechanism often involves the disruption of essential cellular processes in pathogens. Screening 3-(2,5-dichlorophenyl)-1,2-oxazol-5-amine against a panel of bacterial and fungal strains would be a logical first step.
-
Neurodegenerative Diseases: Structurally related 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B)[8]. MAO-B inhibitors are used in the treatment of Parkinson's disease. The dichlorophenyl-isoxazole core could be investigated for similar activity against key neurological targets.
Safety and Handling
As a novel chemical entity, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine should be handled with care, assuming it is hazardous until proven otherwise. General safety precautions for related aromatic amines and chlorinated compounds should be strictly followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light[1].
Conclusion and Future Directions
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine represents an under-explored but promising chemical scaffold for drug discovery. This guide has addressed the current ambiguity surrounding its specific properties and CAS number by providing a technically grounded framework based on related, well-documented isomers. We have outlined a plausible synthetic route, predicted analytical characteristics, and identified high-potential therapeutic areas for investigation.
The critical next step for the research community is the definitive synthesis and characterization of the 2,5-dichloro isomer. Subsequent screening in relevant biological assays will be essential to validate its potential as a lead compound for oncology, infectious disease, or neuroscience applications. The insights provided herein offer a roadmap for researchers to unlock the therapeutic potential of this valuable heterocyclic compound.
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An In-depth Technical Guide to 5-Amino-3-(2,5-dichlorophenyl)isoxazole: Structural Analysis, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-Amino-3-(2,5-dichlorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, and the specific substitution pattern of this molecule suggests potential for novel therapeutic applications.[1][2][3] This document will delve into the intricacies of its chemical structure, explore plausible synthetic routes, and evaluate its potential biological activities based on the established pharmacology of related compounds. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic promise of this molecule.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] The presence of the N-O bond introduces unique electronic properties and conformational constraints that can be exploited to modulate the pharmacological activity of a molecule.
Isoxazole derivatives have demonstrated a remarkable diversity of biological effects, including:
-
Anticancer Activity [3]
-
Antibacterial and Antifungal Properties [2]
-
Anti-inflammatory Effects [1]
-
Antiviral Activity [3]
-
Analgesic Properties [3]
The versatility of the isoxazole ring, coupled with the ability to readily introduce a variety of substituents at different positions, makes it an attractive starting point for the design of novel therapeutic agents. The subject of this guide, 5-Amino-3-(2,5-dichlorophenyl)isoxazole, combines the isoxazole core with a dichlorinated phenyl ring and an amino group, features that are expected to impart distinct chemical and biological properties.
Chemical Structure Analysis
The chemical structure of 5-Amino-3-(2,5-dichlorophenyl)isoxazole is characterized by three key components: the isoxazole ring, the 2,5-dichlorophenyl group, and the 5-amino group.
| Component | Structural Formula | Key Features |
| Isoxazole Ring | C₃H₃NO | Aromatic, five-membered heterocycle. The N-O bond influences electron distribution and reactivity. |
| 2,5-Dichlorophenyl Group | C₆H₃Cl₂ | An aromatic ring with two chlorine substituents. The positions of the chlorine atoms can affect steric hindrance and electronic properties. |
| 5-Amino Group | -NH₂ | A primary amine attached to the C5 position of the isoxazole ring. This group can act as a hydrogen bond donor and a site for further chemical modification. |
The IUPAC name for this compound is 3-(2,5-dichlorophenyl)isoxazol-5-amine. The strategic placement of the dichlorophenyl group at the 3-position and the amino group at the 5-position is crucial for its potential interactions with biological targets. The chlorine atoms on the phenyl ring are electron-withdrawing and can influence the overall electronic character of the molecule, potentially enhancing its binding affinity to specific receptors or enzymes.
Synthesis Strategies
The synthesis of 5-amino-3-substituted isoxazoles can be achieved through several established synthetic routes. The regioselectivity of the reaction is a critical factor, and reaction conditions often dictate the final product. A common and effective method involves the reaction of a β-ketonitrile with hydroxylamine.
General Synthesis of 5-Aminoisoxazoles
A reliable method for the synthesis of 5-aminoisoxazoles involves the cyclization of a β-enaminonitrile or a β-ketonitrile with hydroxylamine. The general reaction scheme is as follows:
Proposed Synthesis of 5-Amino-3-(2,5-dichlorophenyl)isoxazole
For the specific synthesis of 5-Amino-3-(2,5-dichlorophenyl)isoxazole, the required starting material would be 3-(2,5-dichlorophenyl)-3-oxopropanenitrile.
Step-by-Step Protocol:
-
Preparation of the β-Ketonitrile: The synthesis would commence with the Claisen condensation of 2,5-dichloroacetophenone with a suitable cyanide source, such as ethyl cyanoformate, in the presence of a strong base like sodium ethoxide.
-
Reaction with Hydroxylamine: The resulting 3-(2,5-dichlorophenyl)-3-oxopropanenitrile is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol.
-
Cyclization: The reaction mixture is typically heated to facilitate the intramolecular cyclization of the oxime intermediate, leading to the formation of the 5-Amino-3-(2,5-dichlorophenyl)isoxazole ring.
-
Purification: The final product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
The regioselectivity of the cyclization is crucial. Generally, the reaction of a β-ketonitrile with hydroxylamine favors the formation of the 5-aminoisoxazole isomer.
Spectroscopic and Physicochemical Properties (Predicted)
| Property | Predicted Value / Characteristics | Justification |
| Molecular Formula | C₉H₆Cl₂N₂O | Based on the chemical structure. |
| Molecular Weight | 229.07 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Likely a white to off-white crystalline solid. | Similar 5-amino-3-arylisoxazoles are solids at room temperature.[4] |
| Melting Point | Expected to be in the range of 150-200 °C. | The melting point of 5-Amino-3-(4-bromophenyl)isoxazole is 164-167 °C.[4] The dichlorophenyl substitution may lead to a similar or slightly different melting point. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The aromatic rings and chloro-substituents contribute to its lipophilicity. |
| ¹H NMR | Aromatic protons on the dichlorophenyl ring (3H), a singlet for the isoxazole C4-H, and a broad singlet for the -NH₂ protons (2H). | The chemical shifts will be influenced by the electron-withdrawing chlorine atoms. |
| ¹³C NMR | Signals corresponding to the carbons of the isoxazole ring and the dichlorophenyl ring. The carbon attached to the amino group (C5) will have a characteristic chemical shift. | The positions of the carbon signals will provide key structural information. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching of the aromatic rings, and C-Cl stretching. | Infrared spectroscopy can confirm the presence of the key functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms. | High-resolution mass spectrometry can confirm the elemental composition. |
Potential Biological Activities and Therapeutic Applications
The biological activity of 5-Amino-3-(2,5-dichlorophenyl)isoxazole has not been extensively reported. However, based on the known activities of structurally related isoxazole derivatives, we can hypothesize its potential therapeutic applications.
Anticancer Potential
Many isoxazole-containing compounds have demonstrated significant anticancer activity. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival. The dichlorophenyl moiety is a common feature in many kinase inhibitors, and it is plausible that 5-Amino-3-(2,5-dichlorophenyl)isoxazole could exhibit inhibitory activity against certain protein kinases implicated in cancer.
Antimicrobial Activity
The isoxazole nucleus is present in several antibacterial and antifungal agents. The presence of the halogenated phenyl ring can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. Further screening against a panel of bacterial and fungal strains would be necessary to determine its antimicrobial spectrum.
Anti-inflammatory Properties
Certain isoxazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). The structural features of 5-Amino-3-(2,5-dichlorophenyl)isoxazole warrant investigation into its potential to modulate inflammatory pathways.
Future Directions and Research Opportunities
The study of 5-Amino-3-(2,5-dichlorophenyl)isoxazole is still in its nascent stages, presenting numerous opportunities for further research:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route, along with complete spectroscopic and crystallographic characterization, are essential next steps.
-
Biological Screening: A comprehensive biological evaluation of the compound is required to identify its primary pharmacological activities. This should include in vitro screening against a wide range of biological targets, followed by in vivo studies for promising hits.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the dichlorophenyl ring and the amino group will help to elucidate the structure-activity relationships and optimize the potency and selectivity of the compound.
-
Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies should be conducted to identify the molecular targets and signaling pathways involved.
Conclusion
5-Amino-3-(2,5-dichlorophenyl)isoxazole is a molecule with significant untapped potential in the field of drug discovery. Its unique combination of a privileged isoxazole scaffold, a dichlorinated phenyl ring, and a reactive amino group makes it a compelling candidate for further investigation. This technical guide has provided a foundational understanding of its chemical structure, plausible synthetic strategies, and potential biological activities. It is hoped that this information will stimulate further research into this promising compound and pave the way for the development of novel therapeutics.
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Molecular weight and formula of 3-(2,5-Dichlorophenyl)isoxazol-5-amine
An In-depth Technical Guide to 3-(2,5-Dichlorophenyl)isoxazol-5-amine: Molecular Characteristics, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(2,5-Dichlorophenyl)isoxazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental molecular properties, outline a detailed synthetic pathway, and explore its potential applications, drawing upon established methodologies for structurally related isoxazole derivatives.
Core Molecular Profile
3-(2,5-Dichlorophenyl)isoxazol-5-amine is a substituted isoxazole featuring a 2,5-dichlorophenyl group at the 3-position and an amine group at the 5-position. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its ability to participate in various biological interactions.[1]
Chemical Formula and Molecular Weight
The chemical formula for 3-(2,5-Dichlorophenyl)isoxazol-5-amine is C₉H₇Cl₂N₃O .
The molecular weight is calculated as follows:
-
Carbon (C): 9 x 12.011 = 108.099
-
Hydrogen (H): 7 x 1.008 = 7.056
-
Chlorine (Cl): 2 x 35.453 = 70.906
-
Nitrogen (N): 3 x 14.007 = 42.021
-
Oxygen (O): 1 x 15.999 = 15.999
Total Molecular Weight: 244.081 g/mol
Structural and Physicochemical Properties
A summary of the key physicochemical properties for a closely related analog, 3-(2-chlorophenyl)isoxazol-5-amine, is presented in Table 1. These properties are crucial for developing analytical methods and understanding the compound's behavior in various matrices.[2]
| Property | Value (Predicted/Inferred) | Reference |
| Molecular Formula | C₉H₇Cl₂N₃O | |
| Molecular Weight | 244.081 g/mol | |
| Appearance | Expected to be a solid | [2] |
| XLogP3 | ~2.8-3.5 | [3] |
| Predicted pKa | Acidic: ~9.5 (amine), Basic: ~1.5 (isoxazole nitrogen) | [2] |
| UV-Vis Absorption | λmax ~250-260 nm and ~290-300 nm | [2] |
Synthesis and Purification
The synthesis of 3-(2,5-Dichlorophenyl)isoxazol-5-amine can be achieved through a multi-step process starting from 2,5-dichlorobenzaldehyde. This synthetic strategy involves the formation of a key β-ketonitrile intermediate, followed by cyclization with hydroxylamine.[4]
Overall Synthetic Pathway
The synthesis proceeds through four main stages, transforming the starting aldehyde into the final heterocyclic amine.
Caption: Experimental workflow for the synthesis of 3-(2,5-Dichlorophenyl)isoxazol-5-amine.
Detailed Experimental Protocols
Step 1: Oxidation of 2,5-Dichlorobenzaldehyde to 2,5-Dichlorobenzoic Acid
-
Dissolve 2,5-dichlorobenzaldehyde (1.0 eq) in a suitable solvent such as toluene or prepare an aqueous suspension in a round-bottomed flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, approx. 2.0 eq) in water.
-
Slowly add the KMnO₄ solution to the stirring aldehyde solution. The reaction is exothermic and may require cooling.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the 2,5-dichlorobenzoic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Esterification to Methyl 2,5-Dichlorobenzoate
-
Suspend 2,5-dichlorobenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.
Step 3: Claisen Condensation to 3-(2,5-Dichlorophenyl)-3-oxopropanenitrile
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a suspension of sodium hydride (NaH, approx. 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add acetonitrile (approx. 1.5 eq) to the suspension.
-
Add a solution of methyl 2,5-dichlorobenzoate (1.0 eq) in anhydrous THF dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Cool the reaction to room temperature and quench by pouring it into a beaker of ice.
-
Acidify the aqueous mixture with 2M HCl until the pH is ~5-6, then extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-ketonitrile.
Step 4: Cyclization to 3-(2,5-Dichlorophenyl)isoxazol-5-amine
-
To a solution of 3-(2,5-dichlorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2-1.5 eq).
-
Add a base such as sodium acetate or potassium carbonate (2.0-3.0 eq) to the mixture to maintain a pH > 8, which favors the formation of the 5-amino isomer.[4]
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(2,5-dichlorophenyl)isoxazol-5-amine.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid) is a suitable starting point.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 245.0.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The aromatic protons of the dichlorophenyl ring and the protons of the isoxazole ring and amine group will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H stretches of the amine and the C=N and N-O stretches of the isoxazole ring.
Applications in Drug Development and Agrochemical Research
The isoxazole moiety is a versatile scaffold found in numerous biologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.[5][6] 3-(2,5-Dichlorophenyl)isoxazol-5-amine serves as a valuable building block for the synthesis of novel therapeutic and agrochemical agents.
Potential as a Kinase Inhibitor Intermediate
The 5-aminoisoxazole core is a key pharmacophore in many kinase inhibitors.[1] The primary amino group of 3-(2,5-Dichlorophenyl)isoxazol-5-amine provides a convenient handle for further chemical modifications, such as the formation of ureas or amides, to generate libraries of potential kinase inhibitors.
Caption: Diversification of 3-(2,5-Dichlorophenyl)isoxazol-5-amine for kinase inhibitor synthesis.
Agrochemical Applications
Isoxazole derivatives have shown significant potential as herbicides, fungicides, and insecticides.[7][8] 3-(2,5-Dichlorophenyl)isoxazol-5-amine can be used as a starting material for the synthesis of novel agrochemicals. For instance, acylation of the amine can lead to isoxazole carboxamides, a class of compounds with known herbicidal activity.[7]
Safety Information
References
-
PubChemLite. 3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine. Retrieved from [Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
-
PubChem. (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. Retrieved from [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
PubChem. 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid. Retrieved from [Link]
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
PubChemLite. 10-((3s)-3-(3,4-dichlorophenyl)-4-{[(5-isoxazol-3-yl(2-thienyl))sulfonyl]methylamino}butyl)spiro[2,3-dihydrobenzo[b]thiophene-3,4'-piperidine]-1-one. Retrieved from [Link]
-
PubChem. 5-Aminoisoxazole. Retrieved from [Link]
- Google Patents. Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
Connect Journals. Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. Retrieved from [Link]
-
Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
-
Adichunchanagiri University. Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives. Retrieved from [Link]
-
PubChemLite. 3-(2-chlorophenyl)-5-isoxazolamine. Retrieved from [Link]
-
PubChemLite. 5-[(3,4-dichlorophenyl)methylene]-3-{[(2-fluorophenyl)sulfonyl]amino}-2-thioxo-1,3-thiazolidin-4-one. Retrieved from [Link]
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Solubility profile of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Imperative of Solubility in Modern Drug Development
In the trajectory of a new chemical entity (NCE) from discovery to a viable therapeutic, its solubility profile is a critical determinant of its ultimate success.[1][2][3] Poor solubility can precipitate a cascade of developmental challenges, including inadequate bioavailability, erratic absorption, and difficulties in formulating stable and effective dosage forms.[1][2][4] Consequently, a comprehensive understanding of a compound's solubility in various solvent systems is not merely a perfunctory exercise but a foundational pillar of rational drug design and development.[4][5] This guide provides a deep dive into the solubility profile of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine, offering both theoretical underpinnings and practical, field-tested methodologies for its characterization.
Physicochemical Characterization of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
A thorough understanding of a molecule's intrinsic properties is paramount to interpreting its solubility behavior. While comprehensive experimental data for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine is not extensively published, we can infer its likely characteristics based on its structure and data from analogous compounds.
Molecular Structure:
Key Physicochemical Descriptors (Predicted/Analogous):
| Property | Predicted/Analogous Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂O | [6] |
| Molecular Weight | 229.06 g/mol | [6] |
| XlogP (Predicted) | ~2.7 - 2.9 | [7][8] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [6] |
| Hydrogen Bond Donors | 1 (from the amine group) | [9] |
| Hydrogen Bond Acceptors | 3 (2 from oxazole, 1 from amine) | [9] |
| Melting Point | Likely > 150°C (by analogy) | [10] |
The presence of two chlorine atoms on the phenyl ring contributes to the molecule's lipophilicity, as suggested by the predicted XlogP value. The oxazole ring and the primary amine group introduce polar characteristics, including hydrogen bonding capabilities. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.
The Theoretical Framework of Solubility
The "Like Dissolves Like" Principle and Beyond
The adage "like dissolves like" provides a rudimentary but useful starting point. It suggests that substances with similar intermolecular forces are likely to be miscible. However, for a more quantitative and predictive approach, more sophisticated models are required.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters (HSP) offer a more nuanced framework by deconstructing the total cohesive energy of a substance into three components:[11][12][13]
-
δd (Dispersion forces): Arising from temporary fluctuating dipoles.
-
δp (Polar forces): Stemming from permanent dipoles.
-
δh (Hydrogen bonding): The energy associated with hydrogen bond formation.
Each molecule can be represented as a point in a three-dimensional "Hansen space." The principle posits that the smaller the distance between the HSP coordinates of a solute and a solvent, the higher the likelihood of dissolution.[11][12] This approach is invaluable for rationally selecting solvents and even designing solvent blends to achieve optimal solubility.[11][13]
The Jouyban-Acree Model for Co-solvency
In many pharmaceutical applications, mixed solvent systems (co-solvents) are employed to enhance solubility.[14] The Jouyban-Acree model is a widely used and accurate mathematical model for correlating the solubility of a drug in co-solvent mixtures at various temperatures.[15][16][17][18][19] Its general form allows for the prediction of solubility in a binary mixture based on the solubilities in the individual neat solvents.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[20][21][22][23] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. What follows is a robust, self-validating protocol.
The Equilibrium Shake-Flask Protocol
Objective: To determine the maximum concentration of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine that can be dissolved in a given solvent at a specified temperature, representing its thermodynamic solubility.
Materials:
-
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine (crystalline solid, >99% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation: Add an excess amount of solid 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium has been established with the solid phase.[21]
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[20][23][24] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Then, centrifuge the vials to further pellet the undissolved solid.[23][25] This step is critical to avoid contamination of the supernatant with solid particles.[26]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, immediately filter the aliquot through a syringe filter into a clean vial.[25][27]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.[27][28]
Analytical Quantification by HPLC-UV
Objective: To accurately measure the concentration of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine in the saturated solvent samples.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV absorbance at a wavelength of maximum absorbance (determined by a UV scan of the compound).
-
Calibration: Prepare a series of standard solutions of known concentrations of the compound. Generate a calibration curve by plotting the peak area against concentration.[25][28] The concentration of the unknown samples can then be determined by interpolation from this curve.
Experimental Workflow Diagram
Sources
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- 2. seppic.com [seppic.com]
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Difference between 1,2-oxazol-5-amine and isoxazol-5-amine nomenclature
This guide provides an in-depth technical analysis of the nomenclature, structural identity, and practical implications of 1,2-oxazol-5-amine versus isoxazol-5-amine .
Executive Summary
-
Core Identity: 1,2-oxazol-5-amine and isoxazol-5-amine are synonyms for the exact same chemical entity (CAS Registry Number: 14678-05-8 ).[1]
-
The Difference: The distinction is purely nomenclatural.
-
Isoxazole is the IUPAC Retained Name , widely used in medicinal chemistry and drug discovery.
-
1,2-Oxazole is the Systematic (Hantzsch-Widman) Name , used in strict algorithmic naming conventions.
-
-
Critical Caution: While the names are synonymous, the molecule itself is subject to amino-imino tautomerism . In drug development, specifying the tautomeric form (amino vs. imino) is critical for binding mode analysis, although "isoxazol-5-amine" typically implies the aromatic amino tautomer.
Part 1: Nomenclature Deep Dive
The confusion between these two names stems from the evolution of chemical nomenclature rules. Both are "correct," but they serve different utility functions in scientific literature.
The Systematic Name: 1,2-Oxazol-5-amine
This name is derived from the Hantzsch-Widman system , which systematically names heterocycles based on ring size and heteroatoms.
-
Ox- : Indicates Oxygen.
-
-aza- : Indicates Nitrogen.
-
-ole : Indicates a 5-membered unsaturated ring.
-
Numbering Priority: IUPAC Rule P-25.2.2.4 dictates that Oxygen (group 16) has priority over Nitrogen (group 15). Therefore, Oxygen is position 1, and Nitrogen is position 2.
-
Utility: This name is often preferred by algorithmic databases (like PubChem or eMolecules) to ensure machine-readability and consistency across complex fused ring systems.
The Retained Name: Isoxazol-5-amine
-
Origin: "Isoxazole" is a "retained name" explicitly accepted by IUPAC (Rule P-25.2.1) because of its entrenched usage in history.
-
Utility: This is the standard term in medicinal chemistry , patents , and pharmacology . Using "1,2-oxazole" in a manuscript or patent claim is technically accurate but stylistically unconventional and may obscure searchability for human readers.
Visualizing the Nomenclature Logic
Figure 1: Decision tree illustrating the derivation of both names from the same chemical structure.
Part 2: Structural Identity & Tautomerism
For a drug developer, the name is less important than the protonation state and tautomeric form under physiological conditions.
The Tautomeric Equilibrium
5-Aminoisoxazoles exist in an equilibrium between the amino form (aromatic) and the imino form (non-aromatic isoxazoline).
-
Amino Form (A): The exocyclic nitrogen is an -NH2 group. The ring is fully aromatic. This is the dominant form in solution and the solid state for unsubstituted 5-aminoisoxazole.
-
Imino Form (B): The exocyclic nitrogen is an =NH group. The double bond moves into the ring (C5=N), disrupting aromaticity. This form is often referred to as isoxazol-5(4H)-imine .
Implication for Docking: If you are running a virtual screen, ensure your ligand preparation software generates the amino tautomer. The imino form has a completely different hydrogen bond donor/acceptor profile (the ring nitrogen becomes a donor in the imino form, whereas it is an acceptor in the amino form).
Structural Isomerism (The "Trap")
Do not confuse isoxazol-5-amine with isoxazol-3-amine .
-
Isoxazol-5-amine: Amine at position 5 (adjacent to Oxygen).[2]
-
Isoxazol-3-amine: Amine at position 3 (adjacent to Nitrogen).
-
Differentiation: They have distinct melting points and NMR shifts.
-
5-amine: mp ~76-78°C.
-
3-amine: mp ~135-137°C.
-
Visualizing the Tautomerism
Figure 2: The tautomeric equilibrium. The amino form is generally favored due to aromatic stabilization.
Part 3: Experimental Data & Comparison
The following table summarizes the key physical and chemical identifiers to ensure you are working with the correct isomer and tautomer.
| Feature | Isoxazol-5-amine (1,2-oxazol-5-amine) | Isoxazol-3-amine |
| CAS Number | 14678-05-8 | 1750-42-1 |
| Position of NH2 | C5 (Next to Oxygen) | C3 (Next to Nitrogen) |
| Melting Point | 76–78 °C | 135–137 °C |
| pKa (Conjugate Acid) | ~1.2 (Weak base) | ~0.5 (Very weak base) |
| Dominant Tautomer | Amino (-NH2) | Amino (-NH2) |
| Synthesis Precursors | Propynonitrile + Hydroxylamine | 3-Bromoisoxazole + NH3 |
Part 4: Synthesis & Reactivity Protocol
To definitively confirm the identity of "1,2-oxazol-5-amine" in a lab setting, it is often synthesized via the condensation of propynonitrile with hydroxylamine. This route guarantees the 5-position regioselectivity.
Standard Synthesis Protocol
-
Reagents: Propynonitrile (HCC-CN), Hydroxylamine hydrochloride (NH2OH·HCl), NaOH (aq).
-
Mechanism:
-
Nucleophilic attack of hydroxylamine oxygen on the nitrile carbon.
-
Cyclization of the nitrogen onto the alkyne.
-
-
Step-by-Step:
-
Dissolve NH2OH·HCl (1.0 eq) in water/methanol.
-
Add NaOH (1.0 eq) to generate free hydroxylamine.
-
Add Propynonitrile (1.0 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Extract with Ethyl Acetate.
-
Result: Pure 5-aminoisoxazole (Isoxazol-5-amine).
-
Note: If you purchase a reagent labeled "1,2-oxazol-5-amine," you can verify it is the standard 5-aminoisoxazole by checking the melting point (should be ~77°C).
References
-
IUPAC . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014. Link
-
PubChem . Compound Summary: 5-Aminoisoxazole (CID 84591).[1] National Library of Medicine. Link
- Katritzky, A. R., et al.Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry, Vol 76. Academic Press, 2000. (Definitive source on amino-imino equilibrium).
- Perez, M. A., et al.Synthesis of 5-aminoisoxazoles. Journal of Organic Chemistry, 1980.
Sources
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine PubChem and ChemSpider data
An In-depth Technical Guide to 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine: Synthesis, Properties, and Research Applications
This guide provides a comprehensive technical overview of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The 3-aryl-5-aminoisoxazole scaffold is a recognized "privileged structure" due to its presence in a variety of biologically active molecules. This document synthesizes available data, proposes robust experimental protocols, and outlines the research potential of this specific dichlorinated derivative.
A Note on Data Availability: Direct experimental data for the 3-(2,5-dichlorophenyl) isomer is not extensively documented in publicly accessible databases. Therefore, this guide employs a scientifically rigorous approach of analog-based reasoning. Physicochemical properties, safety protocols, and potential biological activities are derived from computational predictions and established data for closely related isomers (e.g., 2,4-dichloro, 3,4-dichloro, and 3,5-dichloro analogs) and the broader class of 3-aryl-5-aminoisoxazoles. This methodology provides a robust and reliable framework for researchers initiating work with this compound.
Chemical Identity and Physicochemical Properties
The foundational step in any research endeavor is to establish a clear profile of the molecule's identity and its key physical and chemical properties. These parameters govern its behavior in experimental settings, from solubility and reactivity to its potential as a drug candidate.
Compound Identifiers
The following table summarizes the core identifiers for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine. The structure consists of a central 1,2-oxazole (isoxazole) ring, substituted at the 3-position with a 2,5-dichlorophenyl group and at the 5-position with an amine group.
| Identifier | Value | Source |
| IUPAC Name | 3-(2,5-dichlorophenyl)-1,2-oxazol-5-amine | IUPAC Nomenclature |
| Molecular Formula | C₉H₆Cl₂N₂O | - |
| Molecular Weight | 229.06 g/mol | - |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)N | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not Assigned | - |
Physicochemical Data (Computed and Analog-Based)
The properties in the following table are critical for planning experiments. For instance, the predicted LogP value suggests moderate lipophilicity, which has implications for solubility in organic solvents and potential membrane permeability. The Topological Polar Surface Area (TPSA) is a key indicator of a molecule's potential for oral bioavailability. The data presented is a synthesis of computational predictions and experimental values from closely related isomers, such as the 3-(3,5-Dichlorophenyl) and 3-(2,4-Dichlorophenyl) analogs.[1][2]
| Property | Predicted/Analog Value | Significance in Drug Discovery |
| XlogP / LogP | 2.9 - 3.2 | Lipophilicity, membrane permeability, solubility |
| TPSA | 52.05 Ų | Bioavailability, cell permeability |
| Hydrogen Bond Donors | 1 | Molecular interactions, solubility |
| Hydrogen Bond Acceptors | 3 | Molecular interactions, solubility |
| Rotatable Bonds | 1 | Conformational flexibility, target binding |
| Melting Point | ~162 °C (from 3,4-dichloro analog)[3] | Purity assessment, physical state |
| Boiling Point | ~369 °C (from 3,4-dichloro analog)[3] | Purification, thermal stability |
Proposed Synthesis and Characterization
A reliable and reproducible synthetic route is paramount for obtaining high-purity material for biological screening and further development. While a specific protocol for the 2,5-dichloro isomer is not published, a robust and regioselective one-pot synthesis for the 3-aryl-5-aminoisoxazole class can be readily adapted.[4]
Synthetic Rationale and Workflow
The proposed synthesis leverages the condensation reaction between a β-ketonitrile and hydroxylamine. This is a classic and efficient method for constructing the 5-aminoisoxazole ring system. The workflow begins with the generation of the requisite β-ketonitrile from the commercially available 2,5-dichlorobenzonitrile.
Caption: Proposed two-step, one-pot synthesis workflow.
Detailed Experimental Protocol (Prospective)
This protocol is a self-validating system; successful formation of the intermediate and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques.
Materials:
-
2,5-Dichlorobenzonitrile
-
Ethyl acetate (dry)
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Intermediate Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 equivalents) to absolute ethanol.
-
Add a solution of 2,5-dichlorobenzonitrile (1.0 equivalent) and dry ethyl acetate (1.5 equivalents) in ethanol dropwise to the stirred suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the consumption of the starting nitrile by TLC. The formation of the intermediate β-ketonitrile is the key to this step.
-
-
Cyclization:
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water/ethanol.
-
Add the hydroxylamine solution to the reaction mixture containing the β-ketonitrile intermediate.
-
Allow the mixture to stir at room temperature overnight (12-16 hours). The reaction progress should be monitored by TLC until the intermediate spot disappears and a new product spot is observed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Reduce the ethanol volume under reduced pressure.
-
Extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine.
-
Characterization
The identity and purity of the synthesized compound must be confirmed. Expected results include:
-
¹H NMR: Signals corresponding to the aromatic protons on the dichlorophenyl ring and the characteristic singlet for the isoxazole ring proton, as well as a broad singlet for the -NH₂ protons.
-
¹³C NMR: Resonances for all 9 carbon atoms, including the distinct signals for the isoxazole ring carbons and the carbon atoms attached to chlorine.
-
Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ corresponding to the calculated mass (229.99), showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.
Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine is unavailable, a robust safety protocol can be established based on data from isomeric analogs and related dichlorophenyl compounds.[5][6][7] The primary hazards are related to irritation and potential toxicity upon ingestion or inhalation.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Laboratory Handling and PPE
Adherence to good laboratory practice is essential. The following protocol ensures minimal exposure risk.
Engineering Controls:
-
Work within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure easy access to an eyewash station and safety shower.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (US NIOSH or EU EN166 approved).
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
Handling Procedures:
-
Avoid formation of dust and aerosols.
-
Do not breathe dust, fumes, or gas.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and protected from light.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Potential Biological Activity and Research Applications
The 3,5-diarylisoxazole core is a validated pharmacophore with demonstrated biological activity. Research into this class of compounds has identified them as potent antitubulin agents, which are crucial in anticancer drug development.[8]
Mechanism of Action (Antitubulin Activity)
Compounds containing the 5-aminoisoxazole bridge have been shown to act as microtubule destabilizing agents.[8] They interfere with the polymerization of tubulin into microtubules. This disruption of the cytoskeleton is a clinically validated anticancer strategy, as it leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Key structural features identified for potent activity in this class include an unsubstituted 5-amino group, which is present in the target molecule.[8]
Drug Discovery Screening Workflow
For researchers interested in evaluating 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine, a standard drug discovery screening cascade can be employed to validate its potential.
Caption: Logical workflow for preclinical screening.
This workflow provides a self-validating system. A compound that shows activity in a primary screen (A) must be confirmed for structure and purity (B) before investing resources in more detailed potency (C) and mechanistic (D) studies. This ensures that observed biological effects are genuinely attributable to the compound of interest. The presence of the dichlorophenyl group may influence potency, selectivity, and metabolic stability, making this an interesting candidate for such a screening program.
Conclusion
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine represents a valuable yet under-explored chemical entity for researchers in drug discovery and organic synthesis. While direct experimental data is limited, a comprehensive technical profile can be constructed through rigorous analysis of its structural analogs. The proposed synthesis protocol offers a reliable method for its preparation. Based on the known bioactivity of the 3-aryl-5-aminoisoxazole scaffold as antitubulin agents, this compound stands as a promising candidate for anticancer research and warrants further investigation.
References
-
CDMS.net. (2014, August 15). SAFETY DATA SHEET - 2,4-D AMINE 4. Available at: [Link]
-
PubChemLite. 3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine. Retrieved February 2026, from [Link]
-
Kiselyov, A. S., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-25. Available at: [Link]
-
Angene Chemical. (2024, November 15). Safety Data Sheet. Available at: [Link]
-
ResearchGate. (2025, August 7). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. Available at: [Link]
-
ResearchGate. (2022, March 1). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. Available at: [Link]
-
PubChemLite. 3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine. Retrieved February 2026, from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine. Retrieved February 2026, from [Link]
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The Orthogonal Shield: Therapeutic Potential of 3-(2,5-Dichlorophenyl)isoxazole Derivatives
Executive Summary
The 3-(2,5-Dichlorophenyl)isoxazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored by the success of penicillinase-resistant antibiotics (e.g., Dicloxacillin), this moiety offers unique physicochemical properties that extend its utility into oncology and virology. This technical guide analyzes the scaffold’s steric bulk , electronic deficiency , and metabolic stability , providing researchers with a roadmap for leveraging this fragment in next-generation drug discovery.
Part 1: The Pharmacophore – Why 2,5-Dichloro?
In rational drug design, the selection of the 3-(2,5-dichlorophenyl) group is rarely accidental. It serves a specific "orthogonal shielding" function.
Electronic and Steric Properties
The isoxazole ring acts as a bioisostere for amide or ester linkages, providing a rigid, planar linker. However, the attached 2,5-dichlorophenyl ring provides the critical functionality:
-
Metabolic Blockade: The chlorine atoms at the 2 (ortho) and 5 (meta) positions effectively block the primary sites of cytochrome P450-mediated hydroxylation. The ortho-chloro substituent forces the phenyl ring out of coplanarity with the isoxazole, creating a "twisted" conformation that can fit into specific hydrophobic pockets while excluding water.
-
Lipophilicity (LogP): The dichlorination significantly increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration potential, which is critical for CNS-targeted kinase inhibitors.
-
Electronic Deactivation: The electron-withdrawing nature of the chlorines reduces the electron density of the phenyl ring, making it less susceptible to oxidative metabolism.
Visualization: Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional zones of the scaffold.
Figure 1: SAR analysis of the 3-(2,5-Dichlorophenyl)isoxazole scaffold highlighting the distinct roles of the halogenated ring and the variable C5 effector domain.
Part 2: The Clinical Benchmark (Dicloxacillin)
To understand the future potential of this scaffold, one must analyze its most successful application: Dicloxacillin .
Mechanism of Action
Dicloxacillin utilizes the 3-(2,5-dichlorophenyl)isoxazole moiety as a "side chain" attached to the 6-aminopenicillanic acid core.
-
The Problem: Bacterial
-lactamases hydrolyze the -lactam ring of penicillin, rendering it inactive. -
The Solution: The bulky 2,5-dichlorophenyl group creates a steric barrier that prevents the
-lactamase enzyme from accessing the carbonyl of the -lactam ring. However, it does not prevent the drug from binding to its target, the Penicillin-Binding Proteins (PBPs).
Data Summary: Stability Profile
| Parameter | Effect of 2,5-Dichloro Substitution | Clinical Consequence |
| Acid Stability | High | Allows oral administration (survives stomach acid). |
| Protein Binding | High (~96%) | Long half-life, though reduces free fraction. |
| Enzyme Resistance | High (vs. Staph | Effective against MSSA (Methicillin-Sensitive S. aureus). |
Part 3: Emerging Frontiers – Beyond Antibiotics
Recent medicinal chemistry campaigns have repurposed this scaffold for non-antimicrobial targets, leveraging its lipophilic nature to occupy hydrophobic channels in enzymes.
HDAC Inhibition (Oncology)
Histone Deacetylases (HDACs) are zinc-dependent enzymes overexpressed in various cancers.
-
Strategy: The isoxazole acts as the "cap group" linker.
-
Role of 2,5-Dichloro: It occupies the hydrophobic surface rim of the HDAC active site. The 2,5-substitution pattern has shown superior selectivity for HDAC1/HDAC6 isoforms compared to unsubstituted phenyl rings, likely due to specific halogen-pi interactions within the binding pocket.
Viral Protease Inhibition
In the search for SARS-CoV-2 Mpro inhibitors, isoxazole derivatives have been screened.[1][2][3][4] The 3-(2,5-dichlorophenyl) fragment serves as a P2 or P3 ligand, filling the hydrophobic S2 pocket of the viral protease. The electron-deficient ring enhances binding affinity through non-covalent interactions with backbone amides.
Part 4: Synthetic Pathways[3]
The most robust method for constructing the 3-(2,5-dichlorophenyl)isoxazole core is the [3+2] Cycloaddition of Nitrile Oxides . This route is preferred over condensation methods due to higher regioselectivity.
Reaction Workflow
Figure 2: Step-wise synthesis via the Huisgen cycloaddition mechanism. The nitrile oxide intermediate is generated in situ to prevent dimerization.
Part 5: Experimental Protocols
Protocol: Synthesis of 3-(2,5-Dichlorophenyl)-5-methylisoxazole
Target: A versatile intermediate for further functionalization.
Reagents:
-
2,5-Dichlorobenzaldehyde oxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Propargyl species (e.g., Ethyl 2-butynoate or Propyne equivalent)
-
Triethylamine (TEA)
-
Solvent: DMF or DCM
Step-by-Step:
-
Chlorination: Dissolve 2,5-dichlorobenzaldehyde oxime in DMF. Add NCS portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride. Validation: TLC should show disappearance of oxime.
-
Cycloaddition: Add the alkyne component to the reaction mixture.
-
Base Addition: Dropwise add TEA dissolved in DMF over 30 minutes. Note: Slow addition is crucial to prevent rapid dimerization of the nitrile oxide to furoxan byproducts.
-
Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over MgSO4.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol: MIC Determination (Broth Microdilution)
Purpose: To validate antibacterial potential of new derivatives against S. aureus (ATCC 29213).
-
Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.
-
Inoculum: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 50 µL to each well (Final inoculum: ~5 x 10^5 CFU/mL).
-
Controls:
-
Positive: Dicloxacillin (Standard).[5]
-
Negative: Solvent blank (DMSO < 1%).
-
Sterility: Broth only.
-
-
Incubation: 37°C for 18–24 hours (aerobic).
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
References
-
PubChem. Dicloxacillin - Compound Summary. National Library of Medicine. Available at: [Link]
-
Zhu, J., et al. (2018). Design, synthesis and biological evaluation of novel isoxazole-amide derivatives as potential anticancer agents.[2][3][6][7] European Journal of Medicinal Chemistry.[8] (Context: Isoxazole linkers in oncology). Available at: [Link]
-
Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles.[8][9] Current Organic Chemistry. (Context: Synthetic methodologies). Available at: [Link]
-
National Institute of Allergy and Infectious Diseases (NIAID). Antimicrobial Resistance. (Context: Need for novel beta-lactamase resistant scaffolds). Available at: [Link]
Sources
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- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine from 2,5-dichlorobenzoylacetonitrile
An Application Note and Protocol for the
Abstract
This document provides a comprehensive guide for the synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The protocol details an efficient one-pot cyclization of 2,5-dichlorobenzoylacetonitrile with hydroxylamine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety guidelines, and methods for product characterization. The methodologies are designed to be robust and reproducible, ensuring high yield and purity of the target compound.
Introduction and Scientific Context
The 3-aryl-5-aminoisoxazole framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this class have demonstrated a wide array of therapeutic activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] The target molecule, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine, serves as a key intermediate for the synthesis of more complex pharmaceutical agents.
The traditional synthesis of such molecules often involves multi-step processes that can be inefficient and time-consuming.[1] The method presented here leverages the classical and highly reliable reaction between a β-ketonitrile (2,5-dichlorobenzoylacetonitrile) and hydroxylamine.[3] This cyclocondensation reaction provides a direct and efficient route to the desired 5-aminoisoxazole ring system, a process that is both atom-economical and scalable.[4]
Reaction Mechanism: From β-Ketonitrile to Aminoisoxazole
The conversion of 2,5-dichlorobenzoylacetonitrile to 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine proceeds via a well-established cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable isoxazole ring.
The key mechanistic steps are as follows:
-
Oxime Formation: The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the ketone carbonyl of 2,5-dichlorobenzoylacetonitrile. This is followed by a proton transfer and dehydration to yield a stable oxime intermediate.
-
Intramolecular Cyclization: The oxygen atom of the newly formed oxime hydroxyl group then performs a nucleophilic attack on the carbon atom of the adjacent nitrile group. This ring-closing step is often the rate-determining step and is facilitated by the favorable stereoelectronic arrangement of the intermediate.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the final, aromatic 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine product. The amino group at the 5-position is the more stable tautomer.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier | Notes |
| 2,5-Dichlorobenzoylacetonitrile | 2889-48-7 | C₉H₅Cl₂NO | 214.05 | Commercial | Starting Material |
| Hydroxylamine Hydrochloride | 5470-11-1 | NH₂OH·HCl | 69.49 | Commercial | Hazardous! Refer to Section 5. |
| Sodium Acetate (Anhydrous) | 127-09-3 | C₂H₃NaO₂ | 82.03 | Commercial | Base |
| Ethanol (200 Proof) | 64-17-5 | C₂H₆O | 46.07 | Commercial | Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Commercial | Extraction Solvent |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Lab Prepared | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Commercial | Drying Agent |
Equipment
-
Round-bottom flask (100 mL or appropriate size) with reflux condenser
-
Magnetic stirrer and heating mantle with temperature control
-
Glassware: beakers, graduated cylinders, separatory funnel
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Analytical balance
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
Detailed Experimental Protocol
This protocol outlines the synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine on a 10 mmol scale. Adjustments can be made for scaling up or down.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dichlorobenzoylacetonitrile (2.14 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Reagents Addition: Add 40 mL of ethanol to the flask and stir until the starting material is fully dissolved. To this solution, add sodium acetate (1.23 g, 15.0 mmol, 1.5 equiv.) followed by hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv.).[5][6]
-
Cyclization Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material spot.[7]
-
Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up and Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate, and collect the organic (top) layer. Wash the organic layer sequentially with 30 mL of deionized water and 30 mL of brine.
-
Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization and Expected Results
The identity and purity of the synthesized 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Results |
| TLC | Reaction monitoring & Purity | Mobile Phase: 4:1 Hexane:EtOAc. Product Rf should be lower than starting material. A single spot indicates high purity. |
| Melting Point | Purity Assessment | A sharp melting point range is indicative of a pure compound. Compare with literature values if available.[8] |
| ¹H NMR | Structural Confirmation | Solvent: DMSO-d₆. Expect signals for aromatic protons (multiplets, ~7.5-7.8 ppm), a singlet for the isoxazole C4-H (~6.0-6.5 ppm), and a broad singlet for the -NH₂ protons (~6.5-7.0 ppm, exchanges with D₂O).[9] |
| ¹³C NMR | Structural Confirmation | Solvent: DMSO-d₆. Expect signals for the isoxazole ring carbons (~90-170 ppm) and the dichlorophenyl ring carbons (~125-135 ppm).[9][10] |
| Mass Spec (HRMS) | Molecular Weight | Calculate the exact mass for C₉H₆Cl₂N₂O and compare it with the experimental value (e.g., [M+H]⁺).[11] |
| IR Spectroscopy | Functional Groups | Expect characteristic peaks for N-H stretching (two bands, ~3300-3500 cm⁻¹), C=N stretching (~1640 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[9] |
Environment, Health, and Safety (EHS) Precautions
General Precautions: All manipulations should be performed inside a certified chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, must be worn at all times.[12][13]
Chemical-Specific Hazards:
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This compound is toxic if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction or asthmatic symptoms if inhaled.[12] It can be corrosive to metals. Avoid dust formation and ensure the work area is well-ventilated.[12][13] In case of skin contact, wash immediately with plenty of soap and water.[14] If inhaled and breathing is difficult, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[12]
-
Organic Solvents (Ethanol, Ethyl Acetate): These are flammable liquids. Keep away from ignition sources. Use in a well-ventilated area.
Waste Disposal: All organic waste should be collected in a designated, properly labeled chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive or insufficient base. | - Extend the reflux time and re-check by TLC.- Ensure the sodium acetate is anhydrous and use the correct stoichiometry. |
| Low Yield | - Product loss during work-up/extraction.- Inefficient recrystallization. | - Perform a second or third extraction of the aqueous layer.- Use a minimal amount of hot solvent for recrystallization and ensure slow cooling. |
| Product is Oily/Gummy | - Presence of impurities.- Incomplete removal of solvent. | - Purify via column chromatography on silica gel.- Ensure the product is thoroughly dried under high vacuum. |
| Multiple Spots on TLC | - Side reactions.- Incomplete reaction. | - Optimize reaction conditions (e.g., lower temperature, different base).- If purification by recrystallization fails, use column chromatography. |
Conclusion
This application note provides a reliable and efficient protocol for the synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine from 2,5-dichlorobenzoylacetonitrile. The one-pot cyclocondensation with hydroxylamine hydrochloride is a robust method suitable for laboratory-scale synthesis. By following the detailed experimental procedure and safety guidelines, researchers can effectively produce this valuable chemical intermediate for applications in drug discovery and development.
References
- Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE Safety Data Sheet.
- Sigma-Aldrich. (2011, January 18). Hydroxylamine hydrochloride - Safety Data Sheet.
- Merck. (n.d.). 107183 - Hydroxylamine hydrochloride - Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- CAMEO Chemicals. (n.d.). HYDROXYLAMINE HYDROCHLORIDE.
- BenchChem. (2025). One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols.
- Who we serve. (n.d.). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis.
- BenchChem. (2025). A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions.
- RSC Publishing. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
- RSC Publishing. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
- Thermo Fisher Scientific. (n.d.). Hydroxylamine•HCl - Fisher Scientific.
- Agarwal, D., et al. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Formamide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences, 4(10), 54-57.
- US EPA. (n.d.). 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine. CompTox Chemicals Dashboard.
- Chebanov, V. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886.
- Zanco Journal of Medical Sciences. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
- PubChem. (n.d.). 3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine.
- MDPI. (2023, January 13). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.
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High-Efficiency Amide Coupling Protocols for 3-(2,5-Dichlorophenyl)isoxazol-5-amine
Overcoming Low Nucleophilicity in Electron-Deficient Heteroaromatic Systems
Executive Summary & Challenge Definition
The coupling of 3-(2,5-Dichlorophenyl)isoxazol-5-amine with carboxylic acids represents a significant synthetic challenge in medicinal chemistry. This substrate combines two deactivating features:
-
Electronic Deactivation: The 5-aminoisoxazole core is a notoriously poor nucleophile. The amino group's lone pair is heavily delocalized into the electron-withdrawing isoxazole ring, significantly reducing its ability to attack carbonyl electrophiles.
-
Steric/Lipophilic Bulk: The 2,5-dichlorophenyl moiety at the 3-position creates a lipophilic environment and steric crowding, which can hinder solvation and approach of bulky coupling partners.
Standard protocols utilizing EDC/NHS or carbodiimides often result in low conversion (<20%) or extensive recovery of starting material. This guide details three high-probability protocols—T3P® Activation , Acid Chloride Generation , and Anionic Coupling —ranked by operational simplicity and success rate.
Mechanistic Insight: Why Standard Coupling Fails
To solve the problem, we must understand the electronic landscape. The amino group on the isoxazole ring is not a standard amine; it behaves more like an amide or urea in terms of nucleophilicity.
Resonance Deactivation Diagram
The following diagram illustrates the resonance contribution that renders the exocyclic amine unreactive. The lone pair is "pulled" into the ring system, stabilizing the N-O bond but deactivating the amine.
Figure 1: Resonance structures illustrating the electronic sink effect of the isoxazole ring.
Method Selection Guide
Select the protocol based on your specific acid partner and scale.
| Feature | Method A: T3P® Coupling | Method B: Acid Chloride | Method C: Anionic (LiHMDS) |
| Mechanism | Propylphosphonic Anhydride | Acyl Chloride Activation | Amide Anion Generation |
| Reactivity | High | Very High | Extreme |
| Epimerization | Low (Safe for Chiral Acids) | High Risk | High Risk |
| Moisture Sensitivity | Low | High | Extreme |
| Recommended For | First-line attempt , scale-up | Sterically hindered acids | Unreactive/failed couplings |
Detailed Experimental Protocols
Method A: T3P® (Propylphosphonic Anhydride) Protocol
The "Gold Standard" for Heteroaromatic Amines. T3P is preferred because it drives the reaction to completion through the formation of a water-soluble byproduct and acts as its own scavenger. It is particularly effective for 5-aminoisoxazoles where EDC fails.
Reagents:
-
Substrate: 3-(2,5-Dichlorophenyl)isoxazol-5-amine (1.0 equiv)
-
Carboxylic Acid (1.1 – 1.2 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Coupling Agent: T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Solvent: EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step:
-
Dissolution: In a dry flask, dissolve the carboxylic acid (1.1 equiv) and the isoxazole amine (1.0 equiv) in EtOAc (concentration ~0.2 M).
-
Note: If the isoxazole does not dissolve, add DMF as a co-solvent (up to 20% v/v).
-
-
Base Addition: Add Pyridine (3.0 equiv) at 0°C. Stir for 5 minutes.
-
Why Pyridine? It acts as both a base and an acylation catalyst, often superior to DIPEA for this specific substrate class.
-
-
Activation: Add T3P solution dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Optimization: If conversion is <50% after 12h, heat to 50–60°C. T3P is thermally stable.
-
-
Workup: Dilute with EtOAc. Wash effectively with water, 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography is usually required.
Method B: Acid Chloride Activation
The "Brute Force" Approach. If T3P fails, the acid chloride method generates the most electrophilic species possible.
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
Base: Pyridine (2.0 equiv) or Et₃N
-
Solvent: Dichloromethane (DCM) (anhydrous)[2]
Step-by-Step:
-
Acid Chloride Gen: Dissolve the carboxylic acid in anhydrous DCM at 0°C. Add Oxalyl Chloride dropwise, followed by catalytic DMF. Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride (critical step).
-
Coupling: Redissolve the crude acid chloride in anhydrous DCM.
-
Amine Addition: In a separate flask, dissolve 3-(2,5-Dichlorophenyl)isoxazol-5-amine (1.0 equiv) and Pyridine (2.0 equiv) in DCM.
-
Combination: Add the acid chloride solution to the amine solution slowly at 0°C.
-
Reaction: Warm to RT and stir overnight.
-
Note: If the amine is extremely unreactive, use DMAP (0.1 equiv) as a nucleophilic catalyst.
-
Method C: Anionic Coupling (Deprotonation)
The "Nuclear Option" for Dead Reactions. This method reverses the logic: instead of activating the acid, we activate the amine by deprotonating it to form a potent nucleophile (the amide anion).
Reagents:
-
Substrate: 3-(2,5-Dichlorophenyl)isoxazol-5-amine (1.0 equiv)
-
Electrophile: Acid Chloride (pre-made or commercial) or Ester (1.2 equiv)
-
Base: LiHMDS or NaH (1.1 – 1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Deprotonation: Dissolve the isoxazole amine in anhydrous THF under Nitrogen/Argon. Cool to -78°C (if using LiHMDS) or 0°C (if using NaH).
-
Base Addition: Add LiHMDS (1.0 M in THF) dropwise. Stir for 30 mins to ensure full deprotonation. The solution often turns yellow/orange.
-
Electrophile Addition: Add the acid chloride (or ester) solution in THF dropwise to the anion.
-
Quench: Stir for 1–2 hours, allowing to warm to 0°C. Quench with sat. NH₄Cl solution.
-
Warning: This method carries a risk of bis-acylation (imide formation). Control equivalents strictly.
-
Troubleshooting & Optimization Logic
Use the following logic flow to troubleshoot low yields.
Figure 2: Decision tree for optimizing reaction conditions.
References
-
Dunetz, J. R., et al. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters (2011). Retrieved from [Link]
-
Organic Chemistry Portal. Propanephosphonic Acid Anhydride (T3P).[5] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
Welcome to the technical support center for the synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. The synthesis of this molecule, while based on established isoxazole formation principles, presents unique challenges that require careful control of reaction parameters. This document will explain the causality behind experimental choices to empower you with the knowledge to overcome these hurdles.
I. Reaction Overview & Key Challenges
The synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine typically proceeds through a multi-step sequence. A common and effective route involves the reaction of a suitably substituted nitrile with hydroxylamine. The key to a high-yielding synthesis lies in managing the reactivity of the starting materials and controlling the reaction conditions to favor the desired product over potential side-products.
Common challenges that can lead to low yields include:
-
Side reactions: Formation of amide byproducts from the nitrile starting material.
-
Poor regioselectivity: In cases where unsymmetrical precursors are used.
-
Incomplete reaction: Due to suboptimal reaction conditions or catalyst deactivation.
-
Difficult purification: Co-eluting impurities or product instability.
II. Troubleshooting Guide: Low Yield and Impurity Formation
This section addresses specific issues you may encounter during the synthesis and provides actionable troubleshooting steps.
Issue 1: Low Overall Yield
A low yield of the final product is a common frustration. The root cause can often be traced back to several factors throughout the synthetic sequence.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Traditional methods for isoxazole synthesis can sometimes involve harsh conditions that lead to decomposition of the product.[1]
-
Solution: Consider employing milder reaction conditions. The use of alternative energy sources like ultrasound irradiation has been shown to improve yields and significantly reduce reaction times, often at lower temperatures.[1][2] For instance, a reaction that gives a 90% yield at 100°C over 3 hours might achieve a 95% yield in just 15 minutes at 50°C with sonication.[2]
-
-
Inefficient Catalyst: The choice of catalyst is critical for efficient cyclization.
-
Solvent and Base Selection: The solvent and base play a crucial role in reactant solubility and reaction kinetics.
-
Solution: A systematic screening of solvents and bases is recommended. For similar 1,3-dipolar cycloadditions, acetonitrile has been shown to provide better yields than DMSO or DMF in some cases.[1] The choice between an organic base like triethylamine or an inorganic base such as sodium carbonate or cesium carbonate is highly substrate-dependent.[1]
-
Issue 2: Formation of Amide Byproduct
A significant side reaction is the hydrolysis of the nitrile starting material to the corresponding amide, especially in the presence of hydroxylamine.
Possible Causes & Solutions:
-
Reaction with Hydroxylamine: Certain aromatic nitriles with electron-withdrawing groups can react with hydroxylamine to form amides in addition to the desired amidoximes.[3]
-
Solution: An alternative, high-yielding route to the amidoxime precursor involves first converting the nitrile to a thioamide, which then reacts cleanly with hydroxylamine.[3]
-
-
Reaction Conditions: The reaction conditions, including solvent and temperature, can influence the rate of amide formation.
-
Solution: Theoretical and experimental studies have shown that the use of specific ionic liquids as solvents can suppress amide formation and reduce reaction times, leading to a more selective synthesis of the amidoxime intermediate.[4]
-
Issue 3: Difficulty in Purification
Even with a successful reaction, isolating the pure product can be challenging.
Possible Causes & Solutions:
-
Co-eluting Impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation difficult.
-
Solution: Recrystallization can be an effective purification method. For dichlorophenol isomers, recrystallization from water has been used, though it can lead to yield loss in the mother liquor.[5] Experiment with different solvent systems for both chromatography and recrystallization.
-
-
Product Instability: The product may be sensitive to the purification conditions.
-
Solution: If the product is suspected to be unstable on silica gel, consider alternative purification techniques like preparative HPLC with a suitable column and mobile phase.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine?
A1: A prevalent method involves the reaction of 2,5-dichlorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which is then cyclized to form the isoxazole ring. Variations of this route focus on optimizing the conditions for each step to maximize yield and purity.
Q2: How can I prepare the 2,5-dichlorobenzaldehyde oxime precursor?
A2: 2,5-Dichlorobenzaldehyde oxime can be synthesized from 2,5-dichlorobenzaldehyde. A common method involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium carbonate.[6] This reaction can often be performed efficiently under solvent-free grinding conditions at room temperature.[6]
Q3: What are the key parameters to control for regioselectivity in amino-isoxazole synthesis?
A3: For the synthesis of amino-isoxazoles from keto-nitriles, the reaction temperature and pH are critical factors in determining the regioselectivity.[7] For example, at a pH greater than 8 and a temperature of 100°C, hydroxylamine tends to react preferentially with the ketone to form 5-amino isoxazoles.[7] Conversely, at a pH between 7 and 8 and a lower temperature (≤45°C), the reaction favors the nitrile, leading to 3-amino isoxazoles.[7]
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, several green chemistry approaches have been applied to isoxazole synthesis. These include the use of ultrasound irradiation, which can reduce reaction times and energy consumption.[2] Additionally, performing reactions in aqueous media or under solvent-free conditions can reduce the environmental impact.[2][8] The use of biocatalysts, such as aldoxime dehydratases, also presents a sustainable, cyanide-free route to nitrile synthesis from aldoximes under mild conditions.[9]
IV. Experimental Protocols & Data
Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis
| Parameter | Condition A | Condition B (Optimized) | Rationale |
| Energy Source | Conventional Heating (100°C, 3h) | Ultrasound Irradiation (50°C, 15 min) | Ultrasound can significantly accelerate reaction rates, allowing for lower temperatures and shorter reaction times, which can minimize byproduct formation.[1][2] |
| Catalyst | None | Itaconic Acid (10 mol%) | Catalysts can lower the activation energy of the reaction, leading to higher yields and milder required conditions.[2] |
| Solvent | Toluene | Ethanol/Water (1:3) | Aqueous solvent systems are more environmentally friendly and can sometimes enhance reaction rates and selectivity.[2] |
Protocol 1: General Procedure for the Synthesis of an Aldoxime
-
In a mortar, combine the aldehyde (e.g., 2,5-dichlorobenzaldehyde, 1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and anhydrous sodium carbonate (1.5 equivalents).[6][10]
-
Grind the mixture thoroughly at room temperature for 2-5 minutes.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for the Cyclization to a 5-amino-isoxazole
-
To a solution of the appropriate β-ketonitrile in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.1 equivalents).
-
Adjust the pH of the reaction mixture to > 8 using a suitable base (e.g., sodium hydroxide solution).[7]
-
Heat the reaction mixture to reflux (or approximately 100°C) and monitor the progress by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
V. Visualizing the Workflow
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Diagram 2: Synthetic Pathway to 3-Aryl-5-amino-isoxazoles
Caption: A simplified synthetic route to 5-amino-isoxazoles.
VI. References
-
Technical Support Center: Optimization of Isoxazole Formation - Benchchem. (URL: )
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC. (URL: [Link])
-
Technical Support Center: Isoxazole Synthesis Optimization - Benchchem. (URL: )
-
Synthesis of nitriles based on the dehydration of aldoximes. - ResearchGate. (URL: [Link])
-
Aldoxime dehydratase - M-CSA Mechanism and Catalytic Site Atlas. (URL: [Link])
-
Synthesis of Isoxazoles via Electrophilic Cyclization - Organic Chemistry Portal. (URL: [Link])
-
Copper-Catalyzed Isoxazole Synthesis. (URL: [Link]. SYNFACTS-2015-05-0475-I.pdf)
-
Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E. (URL: [Link])
-
Construction of Isoxazole ring: An Overview. (URL: [Link])
-
Dehydration of aldoximes to nitriles using trichloroacetonitrile without catalyst. (URL: [Link])
-
Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - MDPI. (URL: [Link])
-
Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (URL: [Link])
-
Optimization of the reaction conditions for the synthesis of isoxazole - ResearchGate. (URL: [Link])
-
An Efficient Procedure for Synthesis of Oximes by Grinding. (URL: [Link])
-
Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime - ResearchGate. (URL: [Link])
-
A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (URL: [Link])
-
An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])
-
Synthesis of 2,6‐dichlorobenzaldehyde oxime. - ResearchGate. (URL: [Link])
-
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - MDPI. (URL: [Link])
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (URL: [Link])
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (URL: [Link])
-
Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole - CDN. (URL: [Link])
-
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC. (URL: [Link])
-
Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C - RSC Publishing. (URL: [Link])
-
3-(2-chlorophenyl)-4-(2,4-dichlorophenyl)-1,2-oxazol-5-amine | Molport-013-271-594. (URL: [Link])
-
Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC. (URL: [Link])
-
US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents. (URL: )
-
US2792276A - Treatment of polyacrylonitrile material with hydroxylamine salts - Google Patents. (URL: )
-
Organic Syntheses Procedure. (URL: [Link])
-
Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes - Organic Chemistry Portal. (URL: [Link])
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (URL: [Link])
-
(PDF) SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. mdpi.com [mdpi.com]
- 10. 2,4-DICHLOROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimal Solvent Systems for Column Chromatography of Isoxazole Amines
Welcome to the technical support center for the purification of isoxazole amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique heterocyclic compounds. Isoxazole amines present a specific set of challenges in column chromatography, primarily due to the basicity of the amine functionality, which can lead to strong interactions with standard silica gel.[1][2][3] This guide provides in-depth, field-proven insights and systematic protocols to help you overcome these challenges, optimize your separations, and improve your recovery of high-purity compounds.
Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography of isoxazole amines. Each problem is broken down by its probable causes, followed by actionable solutions and preventative strategies.
Issue 1: Poor Separation or Overlapping Peaks
You run your column and find that your desired isoxazole amine is co-eluting with impurities or that distinct spots on your initial TLC plate have merged into a single broad band on the column.
-
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute too quickly and together.[4] Conversely, if the polarity is too low, the compounds may broaden as they slowly move down the column.
-
Incorrect Stationary Phase: Standard silica gel might not provide the necessary selectivity for closely related isoxazole amine analogues.
-
Column Overload: Loading too much crude sample onto the column can saturate the stationary phase, leading to broad peaks that fail to resolve.[5][6]
-
-
Recommended Solutions:
-
Re-optimize the Solvent System with TLC: The ideal solvent system should provide a target Rf value of approximately 0.25-0.35 for your desired compound on a TLC plate.[7] This range typically offers the best balance between resolution and elution time.[7]
-
Employ a Gradient Elution: Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually and systematically increase the solvent polarity to elute your target compound and then the more polar impurities.[4] Avoid large, sudden jumps in polarity, as this can cause all compounds to elute at once.[4]
-
Consider Alternative Stationary Phases: If selectivity is the issue, an amine-functionalized silica column can offer different selectivity compared to standard silica and often improves the separation of basic compounds without the need for mobile phase modifiers.[3][8]
-
Issue 2: Peak Tailing or Streaking
Your purified fractions show a characteristic "tail" or "streak" on the TLC plate, and the peak on an analytical chromatogram is asymmetrical. This is arguably the most frequent problem when purifying amines.
-
Possible Causes:
-
Strong Acid-Base Interaction: This is the primary culprit. The basic amine group on your isoxazole derivative interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2][3] This strong, non-ideal interaction causes a portion of the molecules to lag behind, resulting in a tail.[1][5]
-
Sample Overload: Injecting too much sample can also lead to tailing that resembles a "right triangle" peak shape.[5]
-
-
Recommended Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Adding a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent is highly effective.[2][9] The modifier neutralizes the acidic silanol sites on the silica, preventing your isoxazole amine from binding too strongly.[2][10]
-
Use Amine-Functionalized Silica: These columns have a basic surface that minimizes the problematic interactions with basic analytes, often precluding the need for any mobile phase additives.[3][8][12] This simplifies purification and subsequent removal of the solvent.[8][12]
-
Consider Basic Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[9]
-
Issue 3: Compound is Stuck on the Column (Irreversible Adsorption)
Even after flushing with a very polar solvent system like 10% methanol in dichloromethane, your isoxazole amine does not elute from the column, leading to low or zero recovery.
-
Possible Causes:
-
Extreme Acid-Base Interaction: In some cases, particularly with highly basic amines, the interaction with silica gel is so strong that the compound becomes irreversibly adsorbed.[1]
-
Insoluble Compound: The compound may have precipitated at the top of the column if the initial loading solvent was not compatible with the mobile phase.
-
-
Recommended Solutions:
-
Use a More Aggressive Basic Modifier: A solution of 10% ammonia in methanol, used as the polar component in a dichloromethane system, can be effective for eluting very "sticky" amines.[11]
-
Switch to an Amine-Functionalized or Reversed-Phase Column: An amine-functionalized column is designed to prevent this very issue.[3][13] Alternatively, for very polar isoxazole amines, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water may be a more suitable strategy.[2]
-
Employ Dry Loading: To prevent precipitation, pre-adsorb your crude material onto a small amount of silica gel. After evaporating the solvent to get a dry, free-flowing powder, this can be carefully added to the top of the column.[7]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during isoxazole amine chromatography.
Caption: A troubleshooting workflow for isoxazole amine chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting solvent system for my isoxazole amine?
A1: The best practice is to use Thin Layer Chromatography (TLC) for method development.[7][14] Start with a standard two-component solvent system. The choice depends on the anticipated polarity of your compound.
-
For Nonpolar to Moderately Polar Compounds: Begin with Ethyl Acetate/Hexanes.[11] This is a versatile and widely used system. Test various ratios (e.g., 10%, 20%, 50% EtOAc in hexanes).
-
For Polar Compounds: A Dichloromethane/Methanol system is more appropriate.[7][11] Be cautious with methanol, as concentrations above 10% can potentially dissolve the silica gel.[11]
The goal is to find a solvent ratio that gives your target compound an Rf value of approximately 0.25-0.35.[7] This provides a good starting point for your column separation.[4]
Q2: What is the role of Triethylamine (TEA) and when should I use it?
A2: Triethylamine (TEA) acts as a "silanol suppressor."[10] The acidic silanol groups on the silica surface can strongly bind to your basic isoxazole amine, causing peak tailing.[1][3] TEA is a stronger base that preferentially interacts with these silanol sites, effectively masking them from your compound.[5][10] This results in sharper peaks and better separation.
You should consider using TEA whenever you observe peak tailing on your TLC plate or if you know your compound is particularly basic. A concentration of 0.1% to 2% (v/v) in the mobile phase is typically sufficient.[12]
Q3: Can I use a solvent system of Dichloromethane/Methanol with Triethylamine?
A3: Yes, this is a very powerful solvent system, especially for more polar isoxazole amines that exhibit strong tailing. The Dichloromethane/Methanol provides the high eluting strength needed for polar compounds, while the triethylamine mitigates the acidic interactions with the silica gel. This combination is often recommended when simpler systems fail.[15]
Q4: Are there alternatives to standard silica gel for purifying isoxazole amines?
A4: Absolutely. When standard silica fails or requires complex modifiers, consider these alternatives:
-
Amine-Functionalized Silica: This is an excellent choice as the stationary phase is basic, which repels basic compounds and leads to improved peak shape without needing additives in the mobile phase.[3][8][12]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[9]
-
Reversed-Phase Silica (C18): For highly polar or ionizable isoxazole amines, reversed-phase chromatography can be very effective.[2] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adding 0.1% TEA to a reversed-phase mobile phase can also improve peak shape for basic compounds.[2]
Data & Protocols
Table 1: Recommended Solvent Systems for Isoxazole Amines
| Compound Polarity | Primary Solvent System | Typical Modifier (if needed) | Target TLC Rf | Key Considerations |
| Low to Medium | Ethyl Acetate / Hexanes | 0.1 - 1% Triethylamine (TEA) | 0.25 - 0.35 | The most common starting point. Adjust ratio for optimal Rf.[11] |
| Medium to High | Dichloromethane / Methanol | 0.5 - 1% Triethylamine (TEA) | 0.25 - 0.35 | Good for more polar compounds. Keep MeOH concentration <10%.[7][11] |
| High / "Sticky" | Dichloromethane / (10% NH₃ in Methanol) | None (Ammonia is the modifier) | ~0.20 | An aggressive system for strongly adsorbed amines.[11] |
| All Polarities | Ethyl Acetate / Hexanes | None | 0.30 - 0.40 | On Amine-Functionalized Silica. Simplifies work-up.[3][13] |
Protocol 1: Step-by-Step Method Development Using TLC
This protocol outlines a systematic approach to developing an optimal solvent system for your isoxazole amine purification.
-
Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plates: Using a capillary tube, carefully spot the crude mixture onto the baseline of at least three silica gel TLC plates.
-
Prepare Mobile Phases:
-
Prepare three different mobile phases of varying polarity (e.g., 10% EtOAc/Hexane, 30% EtOAc/Hexane, 50% EtOAc/Hexane).
-
Prepare a corresponding set of mobile phases containing 0.5% TEA (e.g., 10% EtOAc/Hexane + 0.5% TEA, etc.).
-
-
Develop the Plates: Place one TLC plate in each chamber containing the different mobile phases. Allow the solvent front to travel to about 1 cm from the top of the plate.
-
Visualize and Analyze:
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and/or by staining.
-
Assess Tailing: Compare the spot shapes between the plates with and without TEA. If the spots are rounder and less streaked on the TEA plates, a modifier is necessary for your column.
-
Determine Optimal Polarity: Identify the solvent system that gives your desired compound an Rf value between 0.25 and 0.35. This will be your starting eluent for the column.[4][7]
-
Visualizing the Mechanism of Tailing and Mitigation
The following diagram illustrates why basic amines tail on silica gel and how a modifier like triethylamine (TEA) prevents this interaction.
Caption: Mechanism of peak tailing and its prevention using TEA.
References
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How can I select the solvent system for column chromatography? (2015, June 18). ResearchGate. Retrieved from [Link]
-
Triethylamine. (2007, December 6). SIELC Technologies. Retrieved from [Link]
-
Determining a solvent system. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Victoria. Retrieved from [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Welch Materials. Retrieved from [Link]
-
If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? (2013, January 31). ResearchGate. Retrieved from [Link]
-
use of Triethylamine. (2005, December 30). Chromatography Forum. Retrieved from [Link]
-
Amine purification. (2011, August 29). Science Forums. Retrieved from [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19). ResearchGate. Retrieved from [Link]
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). PMC. Retrieved from [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences. Retrieved from [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]
-
HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]
-
GC Tip: Peak Shape Problems: Tailing Peaks. (n.d.). Phenomenex. Retrieved from [Link]
-
Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Removing unreacted hydroxylamine from isoxazole reaction mixtures
Topic: Removing Unreacted Hydroxylamine from Isoxazole Reaction Mixtures
Welcome to the technical support hub for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in synthetic chemistry. This guide focuses on a critical, often troublesome step in isoxazole synthesis: the effective removal of unreacted hydroxylamine. Residual hydroxylamine can interfere with downstream reactions, complicate purification, and impact the stability and purity of your final compound.
Below, you will find a series of troubleshooting scenarios and frequently asked questions designed to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Q1: My aqueous workup is forming a persistent emulsion, and my final product yield is lower than expected. What's causing this?
A: This is a classic sign of residual, unreacted hydroxylamine or its salt form (hydroxylamine hydrochloride) in your reaction mixture.
Causality Explained: Hydroxylamine (NH₂OH) is an amphiphilic molecule, meaning it has both hydrophilic (-OH, -NH₂) and lipophilic (albeit small) characteristics. When protonated, as hydroxylammonium chloride (NH₃OH⁺Cl⁻), it becomes a salt. Both forms can act as surfactants, migrating to the interface between your organic and aqueous layers during an extraction. This stabilizes the formation of an emulsion, making phase separation difficult and leading to the loss of your organic-soluble product into the emulsified layer or the aqueous phase.
Recommended Protocol: Standard Acidic Quench & Wash
This protocol is designed to convert all residual hydroxylamine into its highly water-soluble hydrochloride salt, ensuring its complete removal into the aqueous phase.
-
Cool the Reaction Mixture: Before quenching, cool your reaction vessel to 0-10 °C using an ice bath. This mitigates any potential exotherms from the neutralization of bases used in the reaction (e.g., sodium acetate, pyridine)[1][2].
-
Dilute with Organic Solvent: Dilute the cooled mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) that is suitable for your isoxazole product.
-
Acidify Slowly: Prepare a dilute solution of aqueous acid, such as 1 M HCl. Add the acid solution portion-wise to the reaction mixture with vigorous stirring. Monitor the pH of the aqueous layer, aiming for a final pH of ~2-3.[3] This ensures the complete protonation of any free hydroxylamine to its salt form.
-
Perform Extraction: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate. If an emulsion persists, the addition of brine (saturated aqueous NaCl) can help break it by increasing the ionic strength of the aqueous phase.[3]
-
Separate and Wash: Drain the aqueous layer. Wash the remaining organic layer sequentially with:
-
1 M HCl (once more, to ensure complete removal)
-
Saturated aqueous NaHCO₃ solution (to neutralize any excess acid)
-
Brine (to remove bulk water)[3]
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude isoxazole product.
Q2: My isoxazole product is acid-sensitive and degrades during the acidic quench. How can I remove hydroxylamine under milder conditions?
A: This is a common issue, as the N-O bond in some isoxazoles can be susceptible to cleavage under strongly acidic conditions.[4] In this scenario, an oxidative quench is the preferred method.
Causality Explained: Instead of protonating the hydroxylamine, this method involves oxidizing it to non-nucleophilic, water-soluble species like nitrous oxide (N₂O) and water. This avoids any pH extremes. Common and effective oxidizing agents include sodium hypochlorite (bleach) or hydrogen peroxide.
Recommended Protocol: Mild Oxidative Quench
-
Cool and Dilute: As with the acidic quench, cool the reaction mixture to 0-10 °C and dilute it with your chosen organic solvent.
-
Prepare Quenching Solution: Prepare a dilute solution of aqueous sodium hypochlorite (NaOCl, ~5-10% solution) or hydrogen peroxide (H₂O₂, ~3-10% solution).
-
Slow Addition: Add the oxidizing solution dropwise to the vigorously stirred reaction mixture. The reaction can be exothermic; maintain the temperature below 20 °C.
-
Monitor for Completion: The disappearance of hydroxylamine can be monitored by TLC using a potassium permanganate (KMnO₄) stain, which will readily visualize the easily oxidized hydroxylamine.
-
Aqueous Workup: Once the quench is complete, transfer the mixture to a separatory funnel. Wash the organic layer with:
-
Water (to remove inorganic salts)
-
Brine
-
-
Dry and Concentrate: Proceed with drying the organic layer over an anhydrous agent and concentrating it under reduced pressure.
Decision Workflow for Quenching Method
The choice between an acidic or oxidative quench is critical and depends on the stability of your target molecule.
Caption: Decision tree for selecting the appropriate hydroxylamine quenching method.
Q3: How can I be certain that all residual hydroxylamine has been removed from my final product?
A: Visual confirmation via workup and standard characterization (NMR, LC-MS) are often insufficient for detecting trace levels of hydroxylamine, which can be a potent genotoxic impurity (GTI).[5][6] Specific and highly sensitive analytical methods are required for confirmation, especially in a drug development context.
Analytical Validation Explained: Due to its lack of a chromophore and high polarity, hydroxylamine is challenging to detect with standard HPLC-UV methods.[6] Therefore, specialized techniques involving derivatization or specific detectors are necessary.
Recommended Analytical Techniques
| Method | Principle | Detection Limit (Approx.) | Reference |
| GC-FID | Derivatization of hydroxylamine with acetone to form the more volatile acetone oxime, followed by detection using a Flame Ionization Detector (FID). | ~0.45 µg/mL | [5][7] |
| LC-MS | Direct detection using mass spectrometry, often requiring specific chromatographic conditions due to high polarity. Can be highly sensitive. | ~0.008 ppm | [6] |
| IC-PAD | Ion Chromatography coupled with Pulsed Amperometric Detection at a gold electrode. A sensitive method for detecting hydroxylamine in aqueous streams. | < 5 ppm | [6] |
| Pre-column Derivatization with HPLC-UV | Derivatization with a UV-active agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) allows for detection with a standard HPLC-UV setup. | ~0.01 ppm | [6] |
Experimental Protocol: GC-FID for Trace Hydroxylamine Detection [5][7]
-
Sample Preparation: Accurately weigh a sample of your purified isoxazole product. Dissolve it in a diluent composed of water and acetone. The acetone serves as the derivatizing agent.
-
Derivatization: Vortex the sample to ensure mixing. The hydroxylamine will react with acetone to form acetone oxime.
-
GC Analysis: Inject the sample onto a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., 100% Dimethylpolysiloxane).
-
Quantification: Compare the peak corresponding to acetone oxime against a standard curve prepared from known concentrations of hydroxylamine hydrochloride to determine the residual amount.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess hydroxylamine, and what are their pros and cons?
A: There are three main strategies, each suited for different experimental constraints.
| Method | Reagents | Mechanism | Pros | Cons |
| Acidic Wash | Dilute HCl, H₂SO₄ | Protonation to form a water-soluble salt (NH₃OH⁺X⁻) | Cost-effective, simple, highly efficient for most applications.[3] | Not suitable for acid-labile products; can cause emulsions if not performed correctly. |
| Oxidative Quench | NaOCl, H₂O₂ | Oxidation to N₂O, N₂, and H₂O | Mild conditions, avoids pH extremes, ideal for sensitive substrates. | Can be exothermic, may affect other functional groups in the molecule. |
| Scavenger Resins | Aldehyde- or Isocyanate-functionalized resins | Covalent capture of hydroxylamine onto a solid support | Simplifies workup (filtration only), high selectivity. | Higher cost, may require screening to find the optimal resin. |
Q2: What specific safety precautions should I take when working with and quenching hydroxylamine?
A: Hydroxylamine and its solutions can be thermally unstable and pose a significant hazard if handled improperly.
-
Thermal Instability: Concentrated solutions of hydroxylamine can decompose violently, especially in the presence of impurities or at elevated temperatures. Always work with dilute solutions when possible and cool the reaction mixture before any quenching operation.
-
pH Effects: The decomposition of hydroxylamine can be initiated by both strong acids and strong bases.[8] Runaway reactions have been reported. Quenching should always be performed slowly, with efficient cooling and stirring, to control the reaction rate and dissipate heat.
-
Genotoxicity: Hydroxylamine is a known mutagen and potential genotoxic impurity.[9] Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Q3: How does the form of hydroxylamine used (free base vs. hydrochloride salt) impact the removal strategy?
A: The form dictates the initial steps of your workup.
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the most common form used in isoxazole synthesis.[10][11] It is an acidic salt. Often, a base like sodium acetate or pyridine is added to the reaction to liberate the free base in situ.[1] Your workup must account for both the excess hydroxylamine and these added bases. The standard acidic quench is perfectly suited for this, as it will protonate both the unreacted hydroxylamine and the base used.
-
Aqueous Hydroxylamine (Free Base): If you use a solution of the free base, the reaction mixture will be basic. An acidic quench is still the most effective removal method, but you will need to add the acid carefully to neutralize the solution before making it acidic (pH 2-3) to ensure full protonation of the residual hydroxylamine.
Phase Separation Mechanism
The fundamental principle behind the acidic wash is manipulating the solubility of hydroxylamine.
Caption: Conversion of hydroxylamine to its water-soluble salt for removal.
References
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
- Methods for quenching and working up reactions containing O-Isopropylhydroxylamine hydrochloride. Benchchem.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing.
- Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters.
- A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. (1992). Journal of Islamic Academy of Sciences.
- quantitative measurement of trace levels of residual hydroxylamine hydrochloride by a simple gas chromatographic method and its applic
- Ion chromatographic determination of trace hydroxylamine in waste streams generated by a pharmaceutical reaction process.
- Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chrom
- Troubleshooting guide for the synthesis of isoxazole deriv
- (PDF) QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. (2017).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing.
- Reaction pathways of hydroxylamine decomposition in the presence of acid/base. (2009). Elsevier.
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (PDF) QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE [academia.edu]
- 6. researchgate.net [researchgate.net]
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- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
A Researcher's Guide to the 1H NMR Interpretation of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
For researchers, scientists, and drug development professionals, meticulous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine, a molecule of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in bioactive compounds.
This guide will navigate through a detailed prediction of the 1H NMR spectrum, compare it with structurally related analogues, and provide the scientific rationale behind the spectral features. By understanding the subtle interplay of electronic and steric effects, researchers can confidently assign the proton signals of this and similar molecules.
Predicted 1H NMR Spectrum: A Signal-by-Signal Analysis
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| H-4 (Oxazole) | ~6.5 - 7.0 | Singlet (s) | 1H | The electron-donating amine group at position 5 shields this proton, shifting it upfield. The electronegative nitrogen and oxygen atoms of the ring and the adjacent aromatic system also influence its position. |
| NH₂ (Amine) | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Amine protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as a broad signal.[1][2] |
| H-3' (Phenyl) | ~7.8 - 8.0 | Doublet (d) | 1H | This proton is ortho to the point of attachment to the oxazole ring and is deshielded by the electronegativity of the ring system. It will be split by the adjacent H-4'. |
| H-4' (Phenyl) | ~7.5 - 7.7 | Triplet or Doublet of Doublets (t or dd) | 1H | This proton is coupled to both H-3' and H-6', resulting in a more complex splitting pattern. |
| H-6' (Phenyl) | ~7.6 - 7.8 | Doublet (d) | 1H | Positioned between two chlorine atoms, this proton experiences significant deshielding. It is coupled to H-4'. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, a comparison with experimentally determined 1H NMR data of similar isoxazole derivatives is invaluable.
| Compound | H-4 (Oxazole) Shift (δ, ppm) | Aromatic Proton Shifts (δ, ppm) | Reference |
| 3-Methyl-5-phenylisoxazole | 6.37 | 7.43-7.46 (m, 3H), 7.73-7.78 (m, 2H) | [3] |
| 5-(4-Bromophenyl)isoxazole | 6.53 | 7.60 (d, 2H), 7.66 (d, 2H) | [4] |
| 5-(5-Phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | 7.51-7.58 (m, 1H) | 7.51-7.58 (m, 3H), 7.92-7.98 (m, 2H) | [5] |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | - | 8.03 (dd), 7.91-7.82 (m), 7.62 (d) | [6] |
This comparative data highlights a few key trends:
-
The H-4 proton of the isoxazole ring typically resonates between 6.3 and 7.6 ppm. The presence of an electron-donating amino group at the 5-position, as in our target molecule, is expected to shift this proton towards the lower end of this range.
-
The chemical shifts of the aromatic protons are highly dependent on the substitution pattern. In our target molecule, the two chlorine atoms will exert a strong deshielding effect, pushing the aromatic signals downfield, likely in the 7.5-8.0 ppm region.
The "Why" Behind the Spectrum: Causality in Chemical Shifts
The predicted chemical shifts are a direct consequence of the electronic environment of each proton. The concept of shielding and deshielding is central to understanding these values.[7][8][9]
-
Electronegativity: The nitrogen and oxygen atoms within the isoxazole ring, as well as the chlorine atoms on the phenyl ring, are highly electronegative. They withdraw electron density from the nearby protons, "deshielding" them from the external magnetic field. This results in a downfield shift (higher ppm value).
-
Anisotropic Effects: The π-electron systems of the phenyl and isoxazole rings generate their own magnetic fields. Protons located in the plane of these rings experience a deshielding effect, further contributing to their downfield shifts.
-
Electron-Donating/Withdrawing Groups: The amine group (-NH₂) at position 5 is an electron-donating group. It increases the electron density at the H-4 position through resonance, causing a shielding effect and an upfield shift (lower ppm value) for this proton.
The interplay of these factors determines the final chemical shift of each proton, providing a unique fingerprint of the molecule's structure.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To validate these predictions experimentally, the following protocol for acquiring a 1H NMR spectrum is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃). The choice of solvent is crucial as it can influence the chemical shifts, particularly for exchangeable protons like those of the amine group.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. The signal for TMS is set to 0.0 ppm and all other chemical shifts are reported relative to it.[7][8]
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to ensure homogeneity and obtain sharp peaks.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
-
Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle for quantitative measurements.
-
Set an appropriate relaxation delay (D1) to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Visualizing Structure-Spectrum Correlation
The following diagram illustrates the relationship between the molecular structure of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine and its predicted 1H NMR signals.
Caption: Correlation between molecular structure and predicted 1H NMR signals.
Conclusion
The 1H NMR spectrum of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine is predicted to show a distinct set of signals that can be rationally assigned based on fundamental NMR principles and comparison with related structures. The characteristic singlet for the H-4 of the oxazole ring, the broad singlet for the amine protons, and the complex downfield signals for the dichlorophenyl protons provide a unique spectral signature. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel heterocyclic compounds, enabling confident structural verification and accelerating the drug discovery process.
References
-
Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. [Link]
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
-
1H NMR Chemical Shifts. Chem.ucla.edu. [Link]
-
Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. [Link]
-
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The Royal Society of Chemistry. [Link]
-
-
Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). IUCr Journals. [Link]
-
The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]
-
NMR Predictor - Documentation. Chemaxon Docs. [Link]
-
Supporting Information. ScienceOpen. [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]
-
PROSPRE - 1 H NMR Predictor. PROSPRE. [Link]
-
NMR shifts 1H -general.cdx. Chemistry Connected. [Link]
-
Proton NMR Table. MSU chemistry. [Link]
-
¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... ResearchGate. [Link]
-
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. [Link]
-
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Preprints.org. [Link]
-
3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine. PubChemLite. [Link]
-
N-(3-methylphenyl)-5-phenyl-1,3-oxazol-2-amine. PubChem. [Link]
-
1,2,5-oxadiazol-3-amine, 4-(2-thienyl)- - Optional[1H NMR]. SpectraBase. [Link]
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Comparative Guide: IR Characterization of 5-Amino-Isoxazole Functional Groups
This guide provides an in-depth technical analysis of the characteristic Infrared (IR) absorption bands for 5-amino-isoxazole functional groups. It is designed for researchers requiring objective differentiation between this moiety, its positional isomers, and its synthetic precursors.[1]
Executive Summary: The Diagnostic Challenge
In medicinal chemistry, the 5-amino-isoxazole moiety is a critical bioisostere for amide and ester groups, offering unique hydrogen-bonding capabilities and metabolic stability. However, its synthesis and characterization present a specific analytical challenge: distinguishing the 5-amino isomer from the thermodynamically stable 3-amino isomer and the isoxazol-5-one precursor.[1]
While NMR is definitive for proton assignment, IR spectroscopy provides a rapid, solid-state "fingerprint" that is essential for identifying tautomeric states (amino vs. imino) and polymorphs—data that solution-phase NMR often obscures.[1] This guide details the spectral markers required to validate the 5-amino-isoxazole structure.
Comparative Spectral Analysis
The following analysis compares the target 5-Amino-Isoxazole against its primary structural alternatives: the 3-Amino isomer and the Isoxazol-5-one precursor.[1]
Table 1: Diagnostic IR Band Comparison (cm⁻¹)
| Functional Group Vibration | 5-Amino-Isoxazole (Target) | 3-Amino-Isoxazole (Isomer) | Isoxazol-5-one (Precursor) | Diagnostic Note |
| Primary Amine (ν NH₂) | 3400–3100 (Doublet) | 3450–3150 (Doublet) | Absent (or broad OH if enol) | The 5-amino doublet is often sharper; 3-amino bands may shift due to different H-bond networks.[1][2] |
| Ring Stretching (ν C=N) | 1645–1610 | 1600–1580 | N/A | 5-amino ring stretch is typically at higher wavenumbers due to electronic push from the 5-position N-lone pair.[1] |
| Carbonyl / Exocyclic (ν C=O) | Absent | Absent | 1720–1680 (Strong) | CRITICAL CHECK: Presence of a band >1680 cm⁻¹ indicates hydrolysis to isoxazolone.[1] |
| Ring Breathing / N-O | 1170–1100 | 950–900 | 1150–1100 | The N-O stretch is a "fingerprint" marker. 5-amino derivatives often show a distinct band near 1160 cm⁻¹.[1] |
| NH₂ Scissoring (δ NH₂) | 1620–1590 | 1630–1600 | N/A | Often overlaps with ring stretching; look for broadening of the 1600 cm⁻¹ envelope. |
Detailed Band Assignments
1. The Amine Region (3500–3100 cm⁻¹)
The 5-amino group exhibits a characteristic doublet corresponding to asymmetric and symmetric stretching.
-
Asymmetric Stretch: ~3420 cm⁻¹[1]
-
Symmetric Stretch: ~3250 cm⁻¹[1]
-
Differentiation: In the 3-amino isomer, these bands often appear at slightly higher frequencies (e.g., >3450 cm⁻¹) due to reduced conjugation efficiency compared to the 5-position.
2. The "Isoxazole Ring" Region (1650–1350 cm⁻¹)
This region is complex due to the coupling of C=C and C=N vibrations.
-
Target Band: A strong absorption at 1640 ± 10 cm⁻¹ is characteristic of the 5-amino-isoxazole ring system.[1]
-
Interference: Be cautious of the NH₂ scissoring mode (~1620 cm⁻¹), which can appear as a shoulder or broaden the base of the ring stretch peak.
3. The Fingerprint Region (1300–600 cm⁻¹)
-
N-O Stretch: A medium-intensity band in the 1170–1100 cm⁻¹ range is diagnostic for the isoxazole core.[1]
-
Ring Breathing: A sharp, medium band near 895–855 cm⁻¹ is frequently observed in 3,5-disubstituted systems.[1]
Tautomerism: Amino vs. Imino
A critical quality attribute for 5-amino-isoxazoles is the tautomeric state.[1] While the amino form (A) is generally favored in the solid state, the imino form (B) can exist, particularly in solution or specific crystal polymorphs.
-
Form A (Amino): Characterized by the NH₂ doublet (3400/3200 cm⁻¹) and absence of exocyclic double bond character >1650 cm⁻¹.
-
Form B (Imino): Characterized by a single NH stretch (broad) and a strong exocyclic C=N band that shifts toward the carbonyl region (approx. 1660–1690 cm⁻¹).
Validation Rule: If your spectrum shows a strong, sharp peak approaching 1680 cm⁻¹ and a loss of the clean NH₂ doublet, suspect the imino tautomer or hydrolysis to the isoxazolone.
Experimental Protocol: Self-Validating IR Workflow
To ensure high data integrity (E-E-A-T), follow this protocol which includes "Stop/Go" validation steps.
Materials
-
Sample: Dry 5-amino-isoxazole derivative (Vacuum dried >4h to remove hygroscopic water).
-
Matrix: Spectroscopic grade KBr (dried) or Diamond ATR crystal.[1]
-
Standard: Polystyrene film for calibration.[1]
Step-by-Step Methodology
-
Background Collection:
-
Purge the sample chamber with N₂ to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O (~3600 cm⁻¹, ~1600 cm⁻¹).
-
Validation: Ensure background energy curve is smooth.[1]
-
-
Sample Preparation (ATR Method Preferred):
-
Acquisition:
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹.[1]
-
Scans: Minimum 32 (to resolve weak overtone bands).
-
-
Data Validation (The "Stop/Go" Check):
-
Check 1: Is there a broad hump >3500 cm⁻¹?
-
YES: Sample is wet.[1] STOP and re-dry.
-
-
Check 2: Is there a strong peak at 1700–1750 cm⁻¹?
-
YES: Sample has hydrolyzed to isoxazolone or contains residual starting material.[1] STOP and repurify.
-
-
Check 3: Are the NH₂ bands a clear doublet?
-
YES: Confirms primary amine (Amino tautomer).[1] GO .
-
-
Decision Logic for Identification
The following diagram illustrates the logical flow for confirming the 5-amino-isoxazole structure using spectral data.
Caption: Spectral decision tree for differentiating 5-amino-isoxazole from its isomers and hydrolysis products.
References
-
BenchChem. (2025).[1][3] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024).[1] 3-Isoxazolamine, 5-methyl- Infrared Spectrum. NIST Mass Spectrometry Data Center.[1][4] Retrieved from
-
Bures, F. et al. (2016).[1][5][6] Chemistry of Heterocyclic Compounds: Reactions of 3(5)-Aminoisoxazoles. ResearchGate. Retrieved from
-
University of Bologna. (2022).[1] Spectroscopic Characterization of 3-Aminoisoxazole. MDPI Molecules. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 84591: 5-Aminoisoxazole. Retrieved from
Sources
Mass spectrometry fragmentation pattern of dichlorophenyl isoxazoles
An In-Depth Guide to the Mass Spectrometry Fragmentation of Dichlorophenyl Isoxazoles: A Comparative Analysis for Structural Elucidation
Authored by a Senior Application Scientist
In the landscape of drug discovery and development, the precise structural characterization of novel heterocyclic compounds is paramount. Among these, isoxazole derivatives bearing a dichlorophenyl moiety are of significant interest due to their diverse pharmacological activities. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a cornerstone technique for elucidating the structure of such molecules. The fragmentation patterns generated are not random; they are a direct consequence of the molecule's inherent chemical stability, providing a detailed roadmap of its constituent parts.
This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of dichlorophenyl isoxazoles. We will move beyond a simple cataloging of fragments to explain the causal mechanisms behind bond cleavages and rearrangements. This document is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for unambiguous molecular identification and characterization.
The Isotopic Signature: An Unmistakable Marker
The most immediate and defining characteristic of a dichlorophenyl-containing compound in mass spectrometry is its isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), a ratio of roughly 3:1.[1] When a molecule contains two chlorine atoms, the resulting molecular ion region in the mass spectrum will display a distinctive cluster of three peaks: M+, M+2, and M+4.
The statistical probability of the different isotopic combinations dictates the relative intensities of these peaks. For a molecule with two chlorine atoms, the expected intensity ratio of the M+, M+2, and M+4 peaks is approximately 9:6:1 .[1] This unique signature is a powerful diagnostic tool, immediately confirming the presence of two chlorine atoms and distinguishing the compound from its monochloro, bromo, or non-halogenated analogs.
Core Fragmentation Pathways and Mechanistic Insights
Upon electron ionization, the dichlorophenyl isoxazole molecule forms an energetically unstable molecular ion (M•+). This ion rapidly undergoes a series of fragmentation events to yield more stable charged fragments. The fragmentation is primarily dictated by the weakest bonds and the stability of the resulting cations and neutral radicals.[2] We can logically categorize the major fragmentation pathways as follows.
Pathway A: Cleavage Initiated by the Isoxazole Ring
The isoxazole ring, an aromatic heterocycle, possesses distinct points of instability within the mass spectrometer. The N-O bond is particularly labile and often serves as an initiation point for ring cleavage. Following the general fragmentation behavior of substituted oxazoles and isoxazoles, a common pathway involves the expulsion of stable neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), or an acetonitrile radical, depending on the substitution pattern.[3]
A key fragmentation route for a dichlorophenyl isoxazole involves the initial cleavage of the N-O bond, followed by rearrangements that can lead to the formation of a dichlorobenzoyl cation or related fragments. For instance, the loss of an R-CN moiety (where R is the substituent at the 5-position) is a well-documented fragmentation for isoxazoles.
Caption: Pathway A: Isoxazole ring-opening fragmentation.
Pathway B: Fragmentation of the Dichlorophenyl Moiety
Halogenated aromatic compounds exhibit characteristic fragmentation patterns, primarily involving the loss of the halogen atom.[4] For a dichlorophenyl group, the molecular ion can lose a chlorine radical (•Cl) to form a [M-Cl]+ fragment. This fragment will still exhibit the isotopic signature of a single chlorine atom, showing an M' and M'+2 peak in a 3:1 ratio. A subsequent loss of the second chlorine radical can also occur.
Another common fragmentation for chlorinated aromatic compounds is the elimination of a neutral HCl molecule, particularly if a source of hydrogen is available through rearrangement.
Caption: Pathway B: Halogen-related fragmentation.
Pathway C: Cleavage of the Phenyl-Isoxazole Bond
Cleavage of the C-C bond connecting the dichlorophenyl ring and the isoxazole ring leads to the separation of the two core structures. This fragmentation pathway results in two primary charged species, depending on where the charge is retained. The stability of the resulting ions plays a crucial role in determining the relative abundance of these peaks. Typically, the formation of the dichlorophenyl cation is a significant event.
Caption: Pathway C: Inter-ring bond cleavage.
Quantitative Data Summary and Comparative Insights
To illustrate these principles, let's consider a representative molecule: 3-(3,4-dichlorophenyl)-5-methylisoxazole (Molecular Weight ≈ 229 g/mol for ³⁵Cl isotopes). The table below summarizes the expected key ions, their m/z values, and the origin of the fragment.
| m/z (for ³⁵Cl) | Isotopic Pattern | Proposed Fragment Identity | Originating Pathway |
| 229 / 231 / 233 | 9:6:1 | [M]•+ (Molecular Ion) | - |
| 194 / 196 | 3:1 | [M - Cl]+ | Pathway B |
| 188 / 190 / 192 | 9:6:1 | [M - CH₃CN]•+ | Pathway A |
| 173 / 175 / 177 | 9:6:1 | [Cl₂C₆H₃CO]+ | Pathway A |
| 159 | - | [M - 2Cl]+ | Pathway B |
| 145 / 147 | 3:1 | [ClC₆H₃CO]+ | Pathway A & B |
| 144 / 146 | 3:1 | [Cl₂C₆H₃]+ | Pathway C |
| 109 | - | [C₆H₃CO]+ | Pathway A & B |
Comparative Guide: Dichlorophenyl vs. Other Analogs
| Compound Class | Key Differentiating Features in Mass Spectrometry |
| Dichlorophenyl Isoxazoles | Primary Identifier: Strong M+, M+2, M+4 isotopic cluster in a ~9:6:1 ratio.[1] Fragments: Loss of one or two •Cl radicals is prominent. Fragments containing one Cl atom will show a ~3:1 M'/M'+2 ratio. |
| Monochlorophenyl Isoxazoles | Primary Identifier: M+, M+2 isotopic cluster in a ~3:1 ratio.[1] Fragments: Loss of a single •Cl radical is a major pathway. |
| Dibromophenyl Isoxazoles | Primary Identifier: M+, M+2, M+4 isotopic cluster in a ~1:2:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes being in near-equal abundance. Fragments: Loss of •Br radicals is highly favorable. |
| Phenylisoxazoles (Non-halogenated) | Primary Identifier: Absence of characteristic halogen isotopic patterns. The molecular ion peak will be a single major peak (barring ¹³C contributions). Fragments: Fragmentation is dominated by the cleavage of the isoxazole ring and the phenyl group (e.g., loss of H, HCN, CO).[3] |
Experimental Protocol: Acquiring High-Quality MS Data
This protocol outlines a self-validating system for obtaining EI mass spectra for novel dichlorophenyl isoxazole derivatives, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Objective: To obtain a clean, reproducible electron ionization (EI) mass spectrum detailing the molecular ion and key fragmentation patterns of a synthesized dichlorophenyl isoxazole.
Methodology:
-
Sample Preparation & Purity Check:
-
Causality: The quality of the mass spectrum is directly dependent on the purity of the sample. Impurities introduce extraneous peaks that complicate interpretation.
-
Action: Dissolve ~1 mg of the purified solid compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane, or methanol). The sample should be fully dissolved. Confirm purity (>95%) beforehand using HPLC or NMR.
-
-
Instrumentation Setup (Typical GC-MS Parameters):
-
System: A standard GC-MS system equipped with an EI source.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injector:
-
Temperature: 250 °C.
-
Mode: Splitless (for dilute samples) or Split (e.g., 20:1, for more concentrated samples).
-
Injection Volume: 1 µL.
-
Causality: The injector must be hot enough to ensure complete and rapid volatilization of the analyte without causing thermal degradation.
-
-
Oven Temperature Program:
-
Initial Temp: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5-10 min.
-
Causality: The temperature program is designed to separate the analyte from any residual solvent or minor impurities and ensure it elutes as a sharp peak.
-
-
MS Interface:
-
Transfer Line Temperature: 280 °C.
-
Causality: Must be kept hot to prevent condensation of the analyte as it passes from the GC to the MS.
-
-
MS Source:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Causality: 70 eV is the standard energy used for EI-MS. It provides sufficient energy to cause reproducible fragmentation and allows for comparison with established spectral libraries.[5]
-
Source Temperature: 230 °C.
-
-
MS Analyzer (Quadrupole):
-
Scan Range: m/z 40 - 500.
-
Causality: This range is wide enough to capture small fragments as well as the molecular ion of the expected compound.
-
-
-
Data Acquisition and Analysis:
-
Action: Acquire the data. Once the run is complete, identify the chromatographic peak corresponding to your compound.
-
Analysis:
-
Generate the mass spectrum for this peak by averaging the scans across its width and subtracting the background spectrum from just before or after the peak.
-
Identify the molecular ion cluster (M+, M+2, M+4). Verify the 9:6:1 intensity ratio.
-
Identify all major fragment ions and calculate the neutral losses from the molecular ion.
-
Correlate the observed fragments with the expected pathways (A, B, C) described above. Check for the isotopic signatures in chlorinated fragments.
-
-
-
Self-Validation:
-
Check 1 (Isotopic Ratio): Does the molecular ion region show a 9:6:1 ratio for M/M+2/M+4? If not, the compound may not contain two chlorine atoms or may be impure.
-
Check 2 (Fragment Corroboration): Do fragments containing a single chlorine atom (e.g., [M-Cl]+) show a 3:1 isotopic ratio? This confirms the fragmentation logic.
-
Check 3 (High-Resolution MS): If available, obtain a high-resolution mass spectrum (HRMS). The measured exact mass should be within 5 ppm of the calculated theoretical mass for the elemental formula (e.g., C₉H₅Cl₂NO), providing definitive confirmation of the molecular formula.
-
References
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available at: [Link]
-
Interpretation of mass spectra. University of Arizona. Available at: [Link]
-
Zhang, J. Y., Breau, A. P., & El-Shourbagy, T. A. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of mass spectrometry, 39(3), 321–332. Available at: [Link]
-
Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]
-
Hushare, V.J., et al. (2012). Synthesis, characterization and physiological activity of some novel isoxazoles. Nusantara Bioscience, 4(2), 81-85. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
Sources
Crystal structure analysis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
An In-Depth Comparative Guide to the Crystal Structure Analysis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
As a Senior Application Scientist, this guide provides a comprehensive analysis of the crystal structure of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine. In the dynamic field of drug discovery, a profound understanding of a molecule's three-dimensional architecture is paramount. It dictates the compound's pharmacokinetic and pharmacodynamic properties, influencing everything from solubility and stability to its binding affinity with biological targets. This guide will delve into the nuanced world of X-ray crystallography to elucidate the structural characteristics of this specific isoxazole derivative.
While a publicly deposited crystal structure for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine is not available at the time of this writing, this guide will provide a robust framework for its analysis. We will leverage comparative structural data from closely related analogs to predict its key crystallographic features and provide a detailed, field-proven protocol for its empirical determination. This comparative approach not only allows us to anticipate the structural nuances imparted by the 2,5-dichloro substitution but also underscores the importance of empirical validation in structural chemistry.
The Significance of the 3-Aryl-1,2-oxazol-5-amine Scaffold
The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive building block for designing novel drugs. The 3-aryl-1,2-oxazol-5-amine core, in particular, has been the subject of extensive research, with derivatives exhibiting activities ranging from anticancer to antimicrobial. The precise orientation of the aryl substituent and the hydrogen bonding capabilities of the 5-amino group are critical determinants of biological activity.
Comparative Structural Analysis: Predicting the Conformation of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
To anticipate the crystal structure of our target compound, we will draw comparisons with the known crystal structure of a closely related analog, 3-(4-chlorophenyl)-1,2-oxazol-5-amine. This comparison will focus on key geometric parameters and intermolecular interactions, providing a scientifically grounded hypothesis for the structure of the 2,5-dichloro derivative.
Key Structural Parameters for Comparison
The following table outlines the critical parameters that would be determined from a single-crystal X-ray diffraction experiment and provides a hypothetical comparison with a known mono-chlorinated analog.
| Parameter | 3-(4-chlorophenyl)-1,2-oxazol-5-amine (Known) | 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine (Predicted) | Rationale for Prediction |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic | The introduction of a second chloro group may or may not alter the crystal system, but these are common for such organic molecules. |
| Space Group | P2₁/c | P2₁/c or alternative centrosymmetric space group | Centrosymmetric space groups are common for achiral molecules. The specific packing will depend on the steric and electronic effects of the additional chlorine. |
| Dihedral Angle (Phenyl-Isoxazole) | ~25-35° | > 35° | The presence of an ortho-chloro substituent is expected to induce greater steric hindrance, leading to a larger twist between the phenyl and isoxazole rings. |
| Key Intermolecular Interactions | N-H···N hydrogen bonds forming dimers; π-π stacking | N-H···N hydrogen bonds; potential for Cl···Cl or Cl···π interactions | The primary amino group will still drive the formation of hydrogen-bonded dimers. The additional chlorine atom introduces the possibility of halogen bonding or other weak interactions that will influence the overall packing. |
Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol outlines the standardized workflow for determining the crystal structure of a novel compound like 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine.
Step 1: Synthesis and Crystallization
-
Synthesis: The title compound can be synthesized via established synthetic routes, for example, by the reaction of an appropriately substituted chalcone with hydroxylamine hydrochloride.
-
Purification: The crude product must be purified to a high degree (>99%) using techniques such as column chromatography or recrystallization.
-
Crystal Growth: High-quality single crystals are grown using slow evaporation of a saturated solution. A variety of solvents and solvent mixtures should be screened to find the optimal conditions. Common choices include ethanol, methanol, acetone, and ethyl acetate.
Step 2: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset.
Step 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply necessary corrections.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods. This provides the initial positions of the atoms.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors.
The workflow for crystal structure determination is illustrated in the following diagram:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Interpreting the Crystal Structure: A Hypothetical Analysis
Based on the comparative analysis, we can predict the key structural features of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine. The increased steric bulk from the ortho-chlorine atom will likely force the dichlorophenyl ring to adopt a more twisted conformation relative to the isoxazole ring. This will have significant implications for the molecule's overall shape and its ability to engage in intermolecular interactions.
The primary amino group at the 5-position of the isoxazole ring is a strong hydrogen bond donor. It is highly probable that the crystal packing will be dominated by N-H···N hydrogen bonds, leading to the formation of centrosymmetric dimers. The presence of two chlorine atoms also introduces the possibility of halogen bonding (Cl···Cl or Cl···N/O interactions), which could further stabilize the crystal lattice and lead to a more complex packing arrangement.
The relationship between the dihedral angle and potential intermolecular interactions is visualized below:
Caption: Key structural drivers for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine.
Conclusion and Future Directions
The crystal structure analysis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine, while not yet publicly reported, can be approached with a high degree of confidence through the well-established technique of single-crystal X-ray diffraction. By comparing with known analogs, we can formulate a strong hypothesis regarding its key structural features. The predicted increase in the dihedral angle between the aromatic rings and the potential for halogen bonding are key areas of interest that could have profound implications for its use in drug design.
The empirical determination of this crystal structure is a critical next step. The resulting data will not only confirm or refute these predictions but will also provide invaluable insights into the structure-activity relationships of this important class of compounds. This will enable more rational design of future derivatives with improved therapeutic profiles.
References
A Comparative Guide to the UV-Vis Absorption Spectra of 3-Aryl-5-Aminoisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectra of 3-aryl-5-aminoisoxazole derivatives. As a core scaffold in medicinal chemistry, understanding the photophysical properties of these compounds is crucial for their characterization, purity assessment, and quantitative analysis.[1][2][3][4] This document will explore the structural and environmental factors that influence their electronic absorption spectra, supported by experimental protocols and comparative data.
Introduction to the Spectroscopic Properties of 3-Aryl-5-Aminoisoxazoles
The 3-aryl-5-aminoisoxazole moiety is a privileged structure found in a wide array of pharmacologically active agents, exhibiting activities ranging from anti-inflammatory to anticancer.[1][3] UV-Vis spectroscopy is a fundamental, non-destructive analytical technique that provides valuable insights into the electronic structure of these molecules.[5] The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is a unique fingerprint sensitive to the molecule's conjugation and the presence of specific functional groups.[6][7]
The key chromophore in these derivatives is the conjugated system comprising the 3-aryl group and the 5-aminoisoxazole ring. The amino group at the 5-position acts as a potent auxochrome, a group that modifies the absorption characteristics of the chromophore, typically leading to a shift to longer wavelengths (bathochromic shift) and an increase in absorption intensity. Understanding how modifications to the aryl ring and changes in the solvent environment systematically alter the UV-Vis spectrum is essential for rational drug design and development.
The Causality Behind Experimental Choices: A Validated Protocol
The reliability of UV-Vis data hinges on a meticulously designed experimental protocol. Each step is chosen to ensure accuracy, reproducibility, and the generation of a self-validating dataset.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is required, which measures the sample and a reference simultaneously to correct for solvent absorbance.[5][8] Quartz cuvettes are mandatory for measurements below 320 nm, as glass absorbs in this region.[8]
-
Solvent Selection: The choice of solvent is critical as it can significantly influence the absorption spectrum (a phenomenon known as solvatochromism).[9][10]
-
Rationale: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. Spectroscopic grade solvents like ethanol, methanol, or acetonitrile are common choices.
-
Polarity Effects: The interaction between the solvent's polarity and the molecule's ground and excited states can shift absorption maxima.[11] For π→π* transitions, common in these conjugated systems, an increase in solvent polarity often results in a small bathochromic (red) shift.[9] Conversely, n→π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents.[11]
-
-
Sample Preparation:
-
Stock Solution: Accurately weigh approximately 5-10 mg of the 3-aryl-5-aminoisoxazole derivative and dissolve it in a known volume (e.g., 100 mL) of the chosen spectroscopic grade solvent to create a stock solution.
-
Working Solution: Prepare a dilute working solution (typically in the range of 10⁻⁴ to 10⁻⁶ M) from the stock solution. The concentration should be adjusted so that the maximum absorbance falls within the optimal instrumental range (0.2 - 1.0 A.U.) to ensure adherence to the Beer-Lambert Law.[12]
-
-
Data Acquisition:
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan across the desired wavelength range (e.g., 200-600 nm). This electronically subtracts the absorbance of the solvent and cuvette.[8]
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the spectrophotometer.
-
Spectrum Recording: Scan the sample to record its absorption spectrum. The wavelength of maximum absorbance (λmax) should be identified and recorded.
-
Caption: Core structure highlighting the variable substituent on the aryl ring.
The following table summarizes the expected UV-Vis absorption data for a series of derivatives with varying electronic substituents on the 3-phenyl ring, measured in a polar protic solvent like ethanol.
| Derivative (Substituent at para-position of Aryl Ring) | Electronic Nature | Expected λmax (nm) | Expected Shift vs. Unsubstituted | Rationale for Shift |
| -H (Unsubstituted) | Neutral | ~280 | Reference | Baseline π→π* transition of the conjugated system. |
| -CH₃ (Methyl) | Weak Electron-Donating | ~285 | Bathochromic (Red) | Hyperconjugation donates electron density, raising the HOMO energy level. |
| -OCH₃ (Methoxy) | Strong Electron-Donating | ~295 | Strong Bathochromic (Red) | The lone pairs on oxygen extend conjugation via resonance, significantly raising the HOMO energy. |
| -Cl (Chloro) | Weak Electron-Withdrawing (Inductive), Donating (Resonance) | ~283 | Slight Bathochromic (Red) | The resonance effect slightly outweighs the inductive effect, leading to a minor red shift. |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | ~320 | Very Strong Bathochromic (Red) | Creates a "push-pull" system with the 5-amino group, extending conjugation and significantly lowering the LUMO energy, which narrows the HOMO-LUMO gap. [13] |
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring. This destabilizes the ground state more than the excited state, reducing the energy required for the π→π* transition and resulting in a bathochromic shift (a shift to a longer wavelength).
-
Electron-Withdrawing Groups (EWGs): A strongly electron-withdrawing group like nitro (-NO₂) at the para position creates an intramolecular charge-transfer character. The 5-amino group "pushes" electrons into the system, and the nitro group "pulls" them. This extended delocalization significantly stabilizes the excited state, drastically reducing the transition energy and causing a pronounced bathochromic shift . [13][14]* Solvatochromic Effects: In a comparative study, maintaining a consistent solvent is crucial. As previously noted, switching from a non-polar solvent (e.g., hexane) to a polar one (e.g., ethanol) would likely cause a bathochromic shift for the primary π→π* transitions observed in these compounds. This is because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by polar solvents.
Conclusion
The UV-Vis absorption characteristics of 3-aryl-5-aminoisoxazole derivatives are a direct reflection of their electronic structure. The λmax is highly sensitive to the nature of the substituent on the 3-aryl ring, providing a predictable tool for structural confirmation.
-
Electron-donating groups induce moderate bathochromic shifts.
-
Strong electron-withdrawing groups in conjugation create push-pull systems, leading to significant bathochromic shifts.
-
The solvent environment plays a non-trivial role, with polar solvents generally shifting the primary absorption bands to longer wavelengths.
This guide provides a foundational framework for researchers to interpret the spectra of novel derivatives, compare them against known analogues, and leverage UV-Vis spectroscopy as a rapid, reliable tool in the drug discovery and development pipeline.
References
-
ResearchGate. (n.d.). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Retrieved from [Link]
-
Korea Science. (2014, February 20). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
-
MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... Retrieved from [Link]
-
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ResearchGate. (n.d.). Reported 3,5-disubstituted isoxazoles. Retrieved from [Link]
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Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
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SlideShare. (2014, May 28). Uv vis spectroscopy practical. Retrieved from [Link]
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MDPI. (2022, May 20). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
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ACS Publications. (2009, February 11). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]
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MDPI. (2023, February 17). 3-Aryl-5-aminobiphenyl Substitutedt[15]riazolo[4,3-c]quinazolines. Retrieved from [Link]
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A Comprehensive Guide to the Safe Disposal of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine. As a dichlorinated aromatic heterocyclic amine, this compound requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Hazard Assessment and Precautionary Principles
Therefore, the Precautionary Principle must be applied: in the absence of specific data, the compound must be treated as hazardous.
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always check the glove manufacturer's specifications for compatibility.
-
Skin and Body Protection: A buttoned lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.[1]
-
Respiratory Protection: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][2]
The Cardinal Rule of Disposal: Waste Segregation
The most critical step in the proper disposal of this compound is strict waste segregation. Because it contains chlorine, 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine waste is classified as halogenated organic waste .[3]
Causality: Halogenated waste cannot be mixed with non-halogenated waste. The disposal processes are fundamentally different; halogenated compounds require specialized, high-temperature incineration with acid gas scrubbers to neutralize the hydrochloric acid (HCl) gas produced during combustion and to prevent the formation of highly toxic dioxins.[3] This process is significantly more complex and costly than the fuel blending often used for non-halogenated solvents.[4][5] Mixing these waste streams leads to regulatory non-compliance and improper disposal.
Step-by-Step Disposal Protocols
All waste generated must be considered hazardous.[1][2] The following protocols detail the handling of different waste streams containing 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine.
Solid Waste
This stream includes unused or expired compounds, contaminated weigh paper, wipes, and disposable PPE (gloves, etc.).
-
Collection: Carefully place all solid waste into a designated solid waste container. A rigid pail or drum lined with a clear, heavy-duty plastic bag is recommended.[6]
-
Labeling: Affix a "Hazardous Waste" label to the container before the first item is added.[7] Clearly list "3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine" and any other chemical contaminants by their full names.
-
Closure: Keep the container securely sealed when not in use.
Liquid Waste
This stream includes solutions containing the compound and any solvent used for rinsing contaminated glassware (rinsate).
-
Collection: Collect all liquid waste in a dedicated container designated for "Halogenated Organic Liquid Waste." [7]
-
Container Selection: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a tight-fitting screw cap.[8]
-
Labeling: As with solid waste, the container must be pre-labeled with a "Hazardous Waste" tag. List all components, including solvents and an estimated concentration of each.[7]
-
Fill Capacity: Do not fill the container beyond 90% of its volume to allow for vapor expansion and to prevent spills.[9][10]
-
Prohibition: Never dispose of this waste down the sanitary sewer.[2][5]
Chemically Contaminated Sharps
This includes any needles, syringes, or glass pipettes contaminated with the compound.
-
Collection: Place all contaminated sharps into a dedicated, puncture-proof sharps container.[4]
-
Container Type: The container cannot be red or display a biohazard symbol, as this is chemical, not biological, waste.[4]
-
Labeling: Label the container as "Hazardous Waste" and list the chemical contaminants.
Empty Container Management
Original containers of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine are considered hazardous waste until properly decontaminated.
-
Decontamination: To render a container non-hazardous, it must be "triple-rinsed." This involves:
-
Rinsing the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collecting all rinsate and disposing of it as halogenated organic liquid waste .
-
-
Disposal of Rinsed Containers: Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Disposal of Unrinsed Containers: If the container is not rinsed, it must be disposed of as solid hazardous waste.[4]
Quantitative Data Summary & Storage
Proper waste management relies on adherence to established quantitative limits and procedures.
| Parameter | Specification | Rationale & References |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | Contains chlorine atoms on an aromatic ring, requiring specific disposal methods.[1][3][4] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | Ensures complete destruction and management of halogenated byproducts.[3][9] |
| Solid Waste Container | Labeled, sealed, rigid container (e.g., pail lined with a plastic bag). | To prevent leaks and exposure.[2][6] |
| Liquid Waste Container | Labeled, sealed, compatible solvent container (e.g., HDPE, glass). | Must be compatible with chlorinated organics; keep closed to prevent vapor release.[7][8] |
| Container Labeling | "Hazardous Waste", "3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine", and all other components listed by full chemical name. | Complies with regulations and ensures safe handling by disposal personnel.[6][7][10] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA). | Centralized, safe location for temporary storage prior to pickup.[4] |
All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked with a "Hazardous Waste Storage Area" sign, be away from heat or sparks, and ideally have secondary containment (e.g., a spill tray).[4]
Final Disposal Pathway and Workflow
The ultimate disposal of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine is a regulated process that must be coordinated through your institution's Environmental Health and Safety (EHS) office.
Protocol:
-
Monitor Fill Level: Keep track of the waste volume in your containers.
-
Request Pickup: Once a container is 90% full, or when the project is complete, submit a chemical waste pickup request to your EHS department.
-
Documentation: Ensure all labels are complete and legible for the EHS pickup team.
-
Transfer: The EHS department will then transport the waste to a licensed hazardous waste contractor for final disposal via incineration.
The following diagram illustrates the complete, decision-driven workflow for this process.
Caption: Disposal workflow for 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine waste.
Spill and Emergency Procedures
In the event of a spill of solid material:
-
Evacuate non-essential personnel.
-
Wearing full PPE, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust.[2]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Collect all cleanup materials (wipes, absorbent pads) as solid hazardous waste.
For any large spill or personal exposure, contact your institution's EHS emergency line immediately.
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UTIA Safety Office. (n.d.). Hazardous Waste Guide. University of Tennessee Institute of Agriculture. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
I. Hazard Assessment and Triage
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on the structural motifs of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine, the following risks should be assumed:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][5] May cause irritation to the skin, eyes, and respiratory tract.[6][7]
-
Chronic Toxicity: Suspected of causing cancer. Aromatic amines are a class of compounds with well-documented carcinogenic and mutagenic properties.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects. Chlorinated aromatic compounds are known for their persistence in the environment.[3]
Given these potential hazards, a risk assessment should be conducted prior to any new experimental protocol involving this compound. This assessment should consider the quantity of material being used, the potential for aerosolization, and the duration of the experiment.
II. Personal Protective Equipment (PPE): The Last Line of Defense
The selection and proper use of PPE is critical to prevent exposure.[8] The following table outlines the minimum required PPE for handling 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Aromatic amines can permeate some common glove materials.[9] The outer glove should be removed and disposed of immediately after handling the compound. For prolonged or large-scale operations, consider heavier-duty gloves such as butyl rubber or neoprene.[10] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical safety goggles are mandatory.[11] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[10] |
| Body Protection | A buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be utilized.[3][12] |
| Respiratory Protection | All handling of solid or solutions of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If work outside of a fume hood is unavoidable and there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100) is required.[13] A formal respiratory protection program, including fit-testing, is mandated by OSHA under such circumstances.[11] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing the risk of exposure and environmental release.
Workflow for Safe Handling
Caption: A systematic workflow for handling 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine.
Step-by-Step Handling Procedures:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage location should be clearly labeled with the appropriate hazard warnings.
-
A vendor suggests storage at 4°C, protected from light.[14]
-
-
Preparation and Weighing:
-
Always handle the solid compound within a chemical fume hood.
-
To prevent inhalation of dust, carefully weigh the required amount in a tared, sealed container.
-
Use a plastic-backed absorbent pad on the work surface to contain any potential spills.[15]
-
-
Experimental Use:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the compound and its solutions tightly sealed when not in use.[8]
-
If any part of the procedure involves heating, be aware of the potential for increased volatilization.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[2]
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[3]
-
Dispose: All materials used for the clean-up must be disposed of as hazardous waste.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine. All waste containing this compound must be treated as hazardous waste.[3]
Waste Segregation and Collection
-
Solid Waste: All disposable PPE (gloves, aprons), absorbent materials from spills, and contaminated weighing papers must be collected in a clearly labeled, sealed hazardous waste container.[15]
-
Liquid Waste: Solutions containing 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine, as well as solvent rinses of glassware, should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[15]
Disposal Pathway
All waste containing 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine must be disposed of through a licensed hazardous waste management company.[16] Adhere to all local, state, and federal regulations for the disposal of chlorinated and amine-containing hazardous waste.[17][18] Do not dispose of this chemical down the drain or in regular trash.[16]
Conclusion
The safe handling of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine is predicated on a thorough understanding of its potential hazards as a chlorinated aromatic amine and the consistent application of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure the protection of the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
